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Core Science & Biosynthesis

Foundational

Pentaglycine HCl molecular weight and chemical structure

Molecular Weight, Chemical Structure, and Application in Protein Engineering Executive Summary Pentaglycine (Gly ) is a homopentapeptide critical to the structural integrity of the Staphylococcus aureus cell wall and a f...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Chemical Structure, and Application in Protein Engineering

Executive Summary

Pentaglycine (Gly


) is a homopentapeptide critical to the structural integrity of the Staphylococcus aureus cell wall and a fundamental reagent in site-specific protein conjugation. Biologically, it serves as the cross-bridge in staphylococcal peptidoglycan, conferring resistance to osmotic lysis.[1] In biotechnology, Pentaglycine HCl is the canonical nucleophile substrate for Sortase A (SrtA) , enabling "Sortagging"—a precision ligation method for attaching payloads to proteins.

This guide provides a rigorous analysis of Pentaglycine HCl, detailing its physicochemical properties, biological mechanisms, and validated protocols for experimental use.

Chemical & Physical Characterization[2][3][4][5]

Pentaglycine is a linear peptide composed of five glycine residues linked by amide bonds. While the free base is commercially available, the hydrochloride salt (HCl) is frequently preferred in research applications due to enhanced aqueous solubility.

Physicochemical Profile[6]
PropertyDataNotes
IUPAC Name Glycylglycylglycylglycylglycine
Sequence Gly-Gly-Gly-Gly-Gly (G5)N-term to C-term
Chemical Formula

(Free Base)
Add HCl for salt forms
Molecular Weight 303.27 g/mol (Free Base)339.73 g/mol (Mono-HCl)Stoichiometry may vary; check CoA.
CAS Number 7093-67-6 (Free Base)HCl salt often referenced under parent CAS.
pKa Values

-COOH: ~3.3

-NH

: ~8.0 - 8.2
Zwitterionic at physiological pH.
Solubility Water: Low (~20 mM)Acidic (

+ TFA): HighDMSO: High
Critical: Free base often requires acidification or DMSO for high conc.
Appearance White to off-white lyophilized powderHygroscopic.
Solubility & Stability Logic

Causality of Solubility: Glycine is the smallest amino acid with no side chain (


). While individual glycine molecules are soluble, oligoglycines like Pentaglycine can form intermolecular hydrogen bond networks (beta-sheet-like structures) that reduce solubility in neutral water.
  • Protocol Implication: To disrupt these networks during stock preparation, acidification (protonating the N-terminus and disrupting H-bonds) or the use of aprotic polar solvents (DMSO) is recommended.

Biological Significance: The S. aureus Cell Wall[7][8][9]

The primary biological context for Pentaglycine is the peptidoglycan (PG) layer of Staphylococcus aureus. Unlike E. coli (which uses a direct cross-link), S. aureus utilizes a pentaglycine interpeptide bridge to cross-link stem peptides (L-Lys to D-Ala), creating a highly interconnected mesh.

Biosynthesis Pathway (Fem Factors)

The synthesis of this bridge occurs on the lipid II precursor and is catalyzed by the Fem (Factors essential for methicillin resistance) family of peptidyltransferases:

  • FemX (FmhB): Adds the 1st Glycine (essential).

  • FemA: Adds Glycines 2 and 3.

  • FemB: Adds Glycines 4 and 5.

This pathway is a target for lysostaphin (a glycyl-glycine endopeptidase) and novel antimicrobials.

Pathway Visualization

FemPathway LipidII Lipid II (Stem Peptide) Gly1 Lipid II + Gly1 LipidII->Gly1 + Gly-tRNA Gly3 Lipid II + Gly1-Gly3 Gly1->Gly3 + 2 Gly-tRNA Gly5 Mature Lipid II (Pentaglycine) Gly3->Gly5 + 2 Gly-tRNA Crosslink Cross-linked Peptidoglycan Gly5->Crosslink Transpeptidation FemX FemX (FmhB) FemX->Gly1 FemA FemA FemA->Gly3 FemB FemB FemB->Gly5 PBP PBP (Transpeptidase) PBP->Crosslink

Figure 1: Stepwise assembly of the Pentaglycine bridge in S. aureus by Fem factors, culminating in PBP-mediated cross-linking.

Mechanism of Action: Sortase A Transpeptidation[5][10][11]

In drug development, Pentaglycine is utilized as the nucleophile in Sortase A (SrtA) mediated ligation. SrtA is a transpeptidase that recognizes a C-terminal LPXTG motif.[2][3]

The Catalytic Cycle
  • Recognition: SrtA binds the LPXTG motif on the substrate protein.[4][2][5][6]

  • Cleavage: The Cys184 thiol of SrtA attacks the peptide bond between Threonine (T) and Glycine (G), releasing the C-terminal G fragment and forming a Thioester Acyl-Enzyme Intermediate .[6]

  • Ligation: The N-terminal amine of an incoming Pentaglycine (or oligoglycine) probe attacks the thioester.

  • Release: A new stable amide bond is formed (LPXT-G

    
    ), regenerating free SrtA.
    
Sortase Mechanism Diagram

SortaseCycle Substrate Protein-LPXTG Intermediate Acyl-Enzyme Thioester (Protein-LPXT-S-SrtA) Substrate->Intermediate Cleavage (Thr-Gly bond) SrtA Sortase A (Cys184-SH) SrtA->Intermediate Intermediate->SrtA Enzyme Regenerated Product Ligated Product (Protein-LPXT-G5) Intermediate->Product Transpeptidation Leaving Leaving Group (G) Intermediate->Leaving Release Nucleophile Pentaglycine (G5) (Nucleophile) Nucleophile->Intermediate Nucleophilic Attack

Figure 2: The Sortase A catalytic cycle. Pentaglycine acts as the nucleophile to resolve the thioester intermediate.

Experimental Protocols

Preparation of Pentaglycine Stock Solution (50 mM)

Challenge: Pentaglycine free base can be difficult to dissolve in neutral water at high concentrations. Solution: Use the HCl salt or acidify the free base.

  • Weighing: Weigh 15.2 mg of Pentaglycine (Free Base) or 17.0 mg (HCl salt).

  • Solvent Choice:

    • Option A (Preferred for Biology): Dissolve in 50 mM HEPES (pH 7.5) . If turbidity persists, warm to 37°C or sonicate.

    • Option B (Stubborn Solubility): Dissolve in 0.1 M HCl or 5% Acetic Acid to create a concentrated stock, then dilute into reaction buffer.

    • Option C (Organic): Dissolve in DMSO (up to 100 mM is possible).

  • Storage: Aliquot and store at -20°C . Avoid freeze-thaw cycles as hygroscopic peptides hydrolyze over time.

Standard Sortase A Ligation Assay

This protocol validates SrtA activity using Pentaglycine as the nucleophile.

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl

    
    , pH 7.5. (Note: 
    
    
    
    is essential for wild-type SrtA activity).
  • Enzyme: Recombinant Sortase A (10 µM final).

  • Substrate: Abz-LPETG-Dnp (FRET substrate) or Protein-LPETG (50 µM).

  • Nucleophile: Pentaglycine HCl (0.1 mM to 5 mM).

Procedure:

  • Mix: Combine Buffer, Substrate, and Pentaglycine in a black 96-well plate.

  • Initiate: Add Sortase A to initiate the reaction.

  • Monitor:

    • FRET Assay: Measure fluorescence (Ex 320 nm / Em 420 nm). Cleavage of Dnp quencher increases signal.

    • Gel Shift: Incubate for 1-4 hours at 37°C. Run SDS-PAGE. The product (Protein-LPET-G5) may show a mass shift or can be detected via a tag on the Pentaglycine (e.g., Biotin-G5).

  • Control: Run a reaction without Pentaglycine to measure hydrolysis (background) vs. transpeptidation.

References

  • Schneewind, O., et al. (1999). Structure of the Cell Wall Sorting Signal of Surface Proteins in Staphylococcus aureus. Science. Link

  • Mazmanian, S. K., et al. (1999). Staphylococcus aureus Sortase, an Enzyme that Anchors Surface Proteins to the Cell Wall.[4][2] Science. Link

  • Rohde, H., et al. (2005). Structure, function and contribution of the Staphylococcus aureus pentaglycine peptidoglycan cross-bridge. FEMS Microbiology Letters. Link

  • Popp, M. W., & Ploegh, H. L. (2011). Making and Breaking Peptide Bonds: Protein Engineering Using Sortase. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2024). Pentaglycine.[4][2][5][7] National Center for Biotechnology Information. Link

  • Frankel, B. A., et al. (2005). Staphylococcus aureus Sortase A Transpeptidase: Calcium Promotes Sorting Signal Binding. Biochemistry. Link

Sources

Exploratory

Technical Profile: Pentaglycine Hydrochloride (Gly-Gly-Gly-Gly-Gly · HCl)

Technical Profile: Pentaglycine Hydrochloride (Gly-Gly-Gly-Gly-Gly[1][2] · HCl) Content Type: Technical Reference & Application Guide Audience: Senior Scientists, Bioconjugation Chemists, and Drug Development Leads[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Pentaglycine Hydrochloride (Gly-Gly-Gly-Gly-Gly[1][2] · HCl)

Content Type: Technical Reference & Application Guide Audience: Senior Scientists, Bioconjugation Chemists, and Drug Development Leads[1]

Executive Summary: The "Simple" Peptide Paradox

Pentaglycine Hydrochloride (Glyngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-HCl) is often deceptively categorized as a simple, inert spacer due to its lack of side chains.[1] However, in high-precision bioconjugation—specifically Sortase A-mediated ligation—it acts as a critical nucleophilic handle.[1][2]

Contrary to the assumption that "glycine is soluble," Pentaglycine exhibits complex solubility behaviors driven by inter-chain hydrogen bonding and ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-sheet formation (Polyglycine II helices).[1] This guide provides the physicochemical grounding required to handle Gly

-HCl effectively, preventing the common "gelation" and precipitation errors that compromise bioconjugation yields.

Physicochemical Specifications

The following data represents the hydrochloride salt form, which is preferred over the zwitterion for its improved initial dissolution profile.

PropertySpecificationNotes
IUPAC Name Glycylglycylglycylglycylglycine hydrochloride
Sequence H-Gly-Gly-Gly-Gly-Gly-OH[1][2][3][4] · HClN-to-C Terminus
CAS Number 7093-67-6 (Parent)HCl salt often unlisted; refer to parent for tox data.[1][2]
Molecular Weight 339.73 g/mol (Salt)Parent MW: 303.27 g/mol
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

N

O

[1] · HCl
pKa (COOH) ~3.32 ± 0.10C-terminus deprotonates at physiological pH.[1][2]
pKa (NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
~8.10 ± 0.10N-terminus must be unprotonated (NH

) to act as nucleophile.[1]
Isoelectric Point (pI) ~5.70Minimum solubility region.[1][2]
Solubility (Water) Kinetic: ~50 mg/mL (Acidic)Thermodynamic: < 5 mg/mL (Neutral)Critical:[1][2] See Section 3 for dissolution protocols.[1][2]
Hygroscopicity HighThe HCl salt will absorb atmospheric water; store desiccated.[2]

Solubility & Dissolution Dynamics

The Glycine Aggregation Mechanism

While monomeric glycine is highly soluble, oligoglycines (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) exhibit a sharp decrease in aqueous solubility.[1] This is due to the formation of Polyglycine II (PGII)  structures—extended helices stabilized by intermolecular hydrogen bonds between the amide backbone groups, independent of side chains.[1]
  • The Trap: At neutral pH (near pI ~5.7), Glyngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     zwitterions self-assemble into insoluble aggregates.[1]
    
  • The Solution: The HCl salt form provides an initial acidic pH (~3.[1][2]0) upon reconstitution, protonating the terminal amine and disrupting aggregation via charge repulsion.[1]

Protocol: Optimal Dissolution Strategy

Do not dissolve directly in neutral PBS. Follow this stepwise approach to ensure a monomeric stock solution.

DOT Diagram: Dissolution Logic Flow

G start Start: Gly5-HCl Powder solvent Add 0.1 M Acetic Acid (or 10mM HCl) start->solvent check Is solution clear? solvent->check clear Proceed to Neutralization check->clear Yes cloudy Sonicate (30s) or Warm to 37°C check->cloudy No buffer Dilute into Reaction Buffer (Final pH 7.5 - 8.0) clear->buffer cloudy->check Re-evaluate warning CRITICAL: Use immediately. Long-term storage at neutral pH causes precipitation. buffer->warning

Figure 1: Decision tree for preparing stable Pentaglycine stock solutions. Note the requirement for acidic initiation.

Step-by-Step Workflow:

  • Weighing: Weigh Gly

    
    -HCl rapidly; the salt is hygroscopic.
    
  • Primary Solubilization: Dissolve in 0.1 M Acetic Acid or sterile water (the HCl salt will naturally lower the pH). Target a concentration of 10–50 mM.[2]

    • Why? Low pH keeps the carboxyl group protonated (COOH) and the amine protonated (NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ), maximizing solubility.[1]
      
  • Neutralization (In-Reaction): Only neutralize the peptide when adding it to the final reaction mixture.

    • Caution: If the pH passes through the pI (5.[2]7) slowly, precipitation may occur.[1][2] Rapid dilution into a buffered solution (pH 7.5–8.0) is preferred.

Application: Sortase A-Mediated Ligation

Pentaglycine is the industry-standard nucleophile for Staphylococcus aureus Sortase A (SrtA) bioconjugation.[1][2][5][6][7] It serves as the "acceptor" that attacks the acyl-enzyme intermediate.[2]

Mechanism of Action[8]
  • Recognition: SrtA cleaves the threonine-glycine bond in a substrate containing the LPXTG motif.[2][6][8]

  • Acyl-Intermediate: A thioester bond forms between SrtA (Cys184) and the threonine of the substrate.[1][2][6][8]

  • Ligation: The N-terminal amine of Glyngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
      attacks the thioester, regenerating the enzyme and fusing the Gly
    
    
    
    -tagged payload to the LPXT-tagged protein.[1]
DOT Diagram: Sortase A Ligation Pathway

Sortase cluster_0 Step 1: Cleavage cluster_1 Step 2: Ligation SrtA Sortase A (Cys184) Intermediate Thioester Intermediate (Protein-LPXT-SrtA) SrtA->Intermediate Cleaves G Substrate Protein-LPXTG Substrate->Intermediate Product Final Conjugate (Protein-LPXT-Gly5-Payload) Intermediate->Product Nucleophilic Attack Gly5 Nucleophile (NH2-Gly5-Payload) Gly5->Product Product->SrtA Enzyme Regenerated

Figure 2: The Sortase A catalytic cycle.[1][2][6][7] Gly5 acts as the critical nucleophile in the second step.

Critical Optimization Parameters
  • Nucleophile Concentration: Because the acyl-enzyme intermediate is unstable (susceptible to hydrolysis by water), a large excess of Glyngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     is required.[1]
    
    • Recommended Ratio: 50:1 to 100:1 (Glyngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       : Protein substrate).[1]
      
  • pH Sensitivity: The N-terminal amine of Glyngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     must be unprotonated to act as a nucleophile.[1]
    
    • Target pH: 7.5 – 8.[1][2]0. (pKa of N-term is ~8.1, so pH 8.0 ensures ~50% is nucleophilic).[1][2]

    • Trade-off: Higher pH increases hydrolysis of the thioester.[2] Do not exceed pH 8.5.[2]

Stability & Storage Protocols

Solid State
  • Condition: Store at -20°C.

  • Desiccation: Essential.[1][2] The HCl salt is hygroscopic.[2] Moisture uptake leads to hydrolysis and caking.[1][2]

Solution State
  • Stability Window: Stable in acidic solution (pH < 4) for weeks at 4°C.

  • Instability: At neutral pH (pH 7), Gly

    
     solutions are prone to:
    
    • Gelation: Slow formation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -sheet aggregates.[1]
      
    • Microbial Growth: Glycine is a primary carbon/nitrogen source for bacteria.[1][2] Always filter-sterilize (0.22 µm) stock solutions.[1][2]

  • Recommendation: Prepare fresh for every bioconjugation campaign. Do not freeze-thaw neutral stocks.[1][2]

References

  • Smolecule. (2023).[1][2] Pentaglycine Physical Properties and pKa Data. Retrieved from [1][2]

  • PubChem. (2025).[1][2][4] Pentaglycine Compound Summary (CID 81537). National Library of Medicine.[2] Retrieved from [1][2]

  • Hu, Y., et al. (2010).[1][2] Peptide Solubility Limits: Backbone and Side-Chain Interactions. Journal of Physical Chemistry B. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Solubility Guidelines for Peptides. Retrieved from [1][2]

  • Antos, J. M., & Ploegh, H. L. (2011).[1][2] Sortase-mediated protein ligation. Current Opinion in Chemical Biology. (Contextual grounding for Section 4).

Sources

Foundational

The Pentaglycine Bridge: S. aureus Peptidoglycan Architecture, Biosynthesis, and Therapeutic Targeting

Executive Summary For researchers in antimicrobial discovery, the peptidoglycan (PG) of Staphylococcus aureus represents a paradox: it is the bacterium's strongest armor and its most distinct vulnerability. Unlike the di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in antimicrobial discovery, the peptidoglycan (PG) of Staphylococcus aureus represents a paradox: it is the bacterium's strongest armor and its most distinct vulnerability. Unlike the direct cross-links found in Gram-negative bacteria like E. coli, S. aureus utilizes a unique pentaglycine interpeptide bridge to cross-link its cell wall.[1] This structure is not merely a static scaffold; it is a dynamic sorting platform for virulence factors and a prerequisite for high-level methicillin resistance.

This guide dissects the molecular architecture of the pentaglycine bridge, details the fem (factors essential for methicillin resistance) biosynthetic machinery, and provides validated protocols for structural analysis and therapeutic screening.

Structural Biochemistry: The Architecture of the Bridge

The S. aureus cell wall is characterized by a high degree of cross-linking (80–90%), significantly higher than the ~30% observed in E. coli. This rigidity is conferred by the pentaglycine bridge ((Gly)


), which links the 

-amino group of L-Lysine (position 3 of the stem peptide) to the D-Alanine (position 4) of an adjacent stem.
Comparative Architecture: S. aureus vs. E. coli
FeatureStaphylococcus aureusEscherichia coli
Stem Peptide Position 3 L-Lysinemeso-Diaminopimelic acid (m-DAP)
Cross-bridge Composition Pentaglycine (Gly

)
Direct bond (DAP-D-Ala)
Cross-linking Efficiency High (80–90%)Low to Moderate (20–30%)
Enzymatic Vulnerability Lysostaphin (cleaves Gly-Gly)AmpC / Metallo-

-lactamases
Surface Protein Anchoring Sortase A-mediated (LPXTG to Gly

)
Outer Membrane Proteins (Beta-barrels)

Key Insight: The length of the pentaglycine bridge (~15 Å) allows for a more open, yet highly interconnected mesh, accommodating the thick multi-layered sacculus required to withstand high internal turgor pressure (up to 20 atm).

Biosynthetic Machinery: The Fem Factors

The synthesis of the pentaglycine bridge occurs in the cytoplasm and at the inner membrane interface, utilizing the lipid II precursor. Unlike the stem peptide, which is synthesized by Mur ligases, the bridge is assembled by the Fem (Factors essential for methicillin resistance) family of peptidyltransferases, using glycyl-tRNA as the donor.

The Assembly Line
  • FemX (FmhB): Initiates the bridge. It transfers the first glycine from Gly-tRNA to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -amino group of L-Lysine on Lipid II.[2] This step is essential; deletion is lethal.
    
  • FemA: Elongates the chain. It adds the second and third glycine residues.[1][3][4]

  • FemB: Completes the bridge. It adds the fourth and fifth glycine residues.[1][3][4]

Pathway Visualization

The following diagram illustrates the sequential addition of glycine residues to the Lipid II precursor.

Biosynthesis cluster_membrane Inner Membrane Interface LipidII Lipid II (Stem Peptide) Gly1 Lipid II + Gly1 LipidII->Gly1 Initiation Gly3 Lipid II + Gly3 Gly1->Gly3 Elongation Gly5 Mature Precursor (Lipid II + Gly5) Gly3->Gly5 Maturation FemX FemX (Gly-tRNA) FemX->Gly1 FemA FemA (2x Gly-tRNA) FemA->Gly3 FemB FemB (2x Gly-tRNA) FemB->Gly5

Figure 1: Sequential biosynthesis of the pentaglycine bridge on Lipid II by FemX, FemA, and FemB using Glycyl-tRNA donors.[1][2][5]

Mechanistic Implication: The dependence on Gly-tRNA links cell wall synthesis directly to the metabolic state of the cell (protein synthesis potential). This is why protein synthesis inhibitors can sometimes show synergistic effects with cell wall agents.

Physiological Role: The Sortase Nexus

Beyond structural integrity, the pentaglycine bridge serves as the universal anchor point for surface virulence factors (e.g., Protein A, Clumping Factor).

Mechanism:

  • Secretion: Surface proteins with a C-terminal LPXTG motif are secreted.[6]

  • Cleavage: Sortase A (SrtA) cleaves the motif between Threonine (T) and Glycine (G).[6][7][8]

  • Transpeptidation: SrtA forms an acyl-enzyme intermediate, which is then nucleophilically attacked by the amino group of the pentaglycine bridge (specifically the terminal Glycine) of a Lipid II molecule.[6][7][8]

  • Incorporation: The protein-Lipid II complex is incorporated into the cell wall by Transglycosylases.[6]

Sortase Protein Surface Protein (LPXTG Motif) SrtA Sortase A (Membrane Bound) Protein->SrtA Recognition Intermediate Acyl-Enzyme Intermediate SrtA->Intermediate Cleavage (Thr-Gly) Anchored Cell Wall Anchored Protein Intermediate->Anchored Transpeptidation LipidII Lipid II (Pentaglycine-NH2) LipidII->Intermediate Nucleophilic Attack (by Gly5-NH2)

Figure 2: Sortase A mechanism.[9] The pentaglycine bridge acts as the nucleophile to anchor virulence factors to the cell wall.

Therapeutic Implications

Lysostaphin: The Glycine Cutter

Lysostaphin is a glycyl-glycine endopeptidase produced by S. simulans.[10][11] It specifically cleaves the pentaglycine bridge (typically between Gly3 and Gly4).[11]

  • Specificity: It is highly specific for Staphylococci. S. simulans protects itself by modifying its own bridge with Serine residues, rendering it resistant.

  • Clinical Potential: It is effective against MRSA and disrupts biofilms because it destroys the structural mesh rather than inhibiting synthesis.

Methicillin Resistance Synergy

The methicillin-resistance protein PBP2a is a transpeptidase with low affinity for beta-lactams. However, PBP2a performs poorly if the pentaglycine bridge is not fully formed.

  • Fem Inhibitors: Inhibiting FemA or FemB results in shortened bridges (mono- or tri-glycine). PBP2a cannot effectively cross-link these shortened substrates.

  • Result: fem mutants of MRSA become hypersensitive to beta-lactams, effectively reverting the MRSA phenotype to MSSA.

Experimental Protocols

Protocol A: UPLC-MS Muropeptide Analysis

To verify bridge structure and cross-linking efficiency.

Safety Warning: This protocol uses Hydrofluoric Acid (HF). HF is extremely hazardous and can cause systemic toxicity and cardiac arrest. Use specific HF-resistant PPE and work in a designated fume hood.

  • Isolation: Harvest S. aureus (OD600 ~0.8).[12] Boil in 4% SDS for 30 min to inactivate autolysins. Wash 5x with water.

  • Teichoic Acid Removal: Resuspend sacculi in 48% HF at 4°C for 24–48 hours. Wash repeatedly with water until neutral pH.

  • Digestion: Treat with Mutanolysin (1 mg/mL) in 12.5 mM phosphate buffer (pH 5.5) for 16h at 37°C.

  • Reduction: Add sodium borohydride (NaBH4) to reduce MurNAc sugars (prevents peak splitting).[13]

  • Separation: Inject onto a C18 Reverse-Phase UPLC column.

    • Buffer A: 0.1% Formic Acid in Water.

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0–20% B over 20 minutes.

  • Detection: MS detection (Q-TOF). Look for mass shifts corresponding to Gly5 (approx +285 Da per bridge).

Protocol B: Lysostaphin Sensitivity Assay

A rapid phenotype check for Fem activity.

  • Culture: Grow S. aureus to mid-log phase (OD600 = 0.5).

  • Preparation: Pellet cells and resuspend in PBS to OD600 = 1.0.

  • Treatment: Add Lysostaphin (final conc. 5–10 µg/mL).

  • Monitoring: Measure OD600 every 5 minutes for 60 minutes at 37°C.

  • Interpretation:

    • Wild Type: Rapid drop in OD (>50% reduction in 15 min) indicating lysis.

    • Fem Mutants / Serine-substituted: Delayed or no lysis.

References

  • Schleifer, K. H., & Kandler, O. (1972). Peptidoglycan types of bacterial cell walls and their taxonomic implications. Bacteriological Reviews, 36(4), 407–477. Link

  • Schneider, T., et al. (2004). In vitro assembly of a complete, pentaglycine interpeptide bridge containing cell wall precursor (lipid II-Gly5) of Staphylococcus aureus. Molecular Microbiology, 53(2), 675–685. Link

  • Mazmanian, S. K., et al. (1999). Staphylococcus aureus sortase, an enzyme that anchors surface proteins to the cell wall.[7] Science, 285(5428), 760–763. Link

  • Rohrer, S., & Berger-Bächi, B. (2003). FemABX peptidyl transferases: a link between branched-chain cell wall peptide formation and beta-lactam resistance in gram-positive cocci. Antimicrobial Agents and Chemotherapy, 47(3), 837–846. Link

  • Schneewind, O., & Missiakas, D. (2019). Protein secretion and surface display in Gram-positive bacteria. Philosophical Transactions of the Royal Society B, 367(1592), 1123–1139. Link

Sources

Exploratory

Technical Guide: Pentaglycine Hydrochloride in Research Applications

[1] Executive Summary Pentaglycine (Gly-Gly-Gly-Gly-Gly), specifically in its hydrochloride salt form , is a critical reagent for investigating Staphylococcus aureus cell wall physiology, enzymatic kinetics of lysostaphi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Pentaglycine (Gly-Gly-Gly-Gly-Gly), specifically in its hydrochloride salt form , is a critical reagent for investigating Staphylococcus aureus cell wall physiology, enzymatic kinetics of lysostaphin, and Sortase A-mediated bioconjugation.[1] While often available as a trifluoroacetate (TFA) salt from standard peptide synthesis, the hydrochloride (HCl) form is preferred for biological assays to eliminate the cytotoxic and inhibitory effects of TFA counter-ions. This guide outlines the chemical specifications, critical applications, and validated protocols for utilizing Pentaglycine HCl in high-precision research.

Chemical Profile & Salt Form Criticality[1]

Chemical Identity[1][2]
  • Common Name: Pentaglycine[1][2][3][4][5][6][7][8]

  • Sequence: Gly-Gly-Gly-Gly-Gly (G5)[1]

  • CAS Number (Free Base): 7093-67-6[1][4]

  • Molecular Formula (Free Base):

    
    [1]
    
  • Molecular Weight: 303.27 g/mol [1][4]

The "Hydrochloride" Requirement

Standard Solid Phase Peptide Synthesis (SPPS) utilizes trifluoroacetic acid (TFA) for cleavage, resulting in peptides delivered as TFA salts .[1] For Pentaglycine, the distinction is vital:

FeatureTFA Salt (Standard)HCl Salt (Recommended)
Cytotoxicity High (TFA inhibits cell proliferation)Negligible (Physiological counter-ion)
Solubility Good, but acidicImproved in aqueous buffers
Enzyme Compatibility TFA can inhibit certain metalloenzymesNeutral impact on Sortase/Lysostaphin
Use Case HPLC standards, chemical synthesisCell culture, enzymatic kinetics, in vivo

Recommendation: When sourcing Pentaglycine for biological use, explicitly request HCl exchange (counter-ion exchange) to ensure the removal of TFA.[1]

Critical Applications

Staphylococcus aureus Cell Wall Mimetics

Pentaglycine mimics the characteristic cross-bridge of S. aureus peptidoglycan.[1][5][7][9][10][11][12][13] It serves as the specific substrate for Lysostaphin , a glycyl-glycine endopeptidase.[1][7][8] This interaction is used to screen for lysostaphin resistance or to measure enzyme kinetics (


, 

).[1]
Sortase A-Mediated Ligation (Sortagging)

Sortase A (SrtA) anchors surface proteins to the cell wall by cleaving a C-terminal LPXTG motif and forming an amide bond with the amino group of the pentaglycine cross-bridge.[12] In research, Pentaglycine HCl acts as the nucleophile in in vitro sortagging reactions, allowing the conjugation of LPXTG-tagged proteins to probes, surfaces, or other biomolecules.

Experimental Protocols

Protocol A: Lysostaphin Kinetic Assay

Objective: Determine the enzymatic activity of Lysostaphin using Pentaglycine HCl as a substrate. Principle: Lysostaphin cleaves Pentaglycine into di- and tri-glycine.[1][7][10] This cleavage generates new N-terminal amino groups, which are quantified colorimetrically using Ninhydrin.[1][10]

Reagents:

  • Substrate: 4 mM Pentaglycine HCl in 50 mM Tris-HCl, pH 7.5.

  • Enzyme: Recombinant Lysostaphin (stock 1 mg/mL).[1]

  • Detection: Ninhydrin Reagent (2% in ethanol/acetic acid).[1]

Workflow Visualization:

LysostaphinAssay Substrate Pentaglycine HCl (Gly-Gly-Gly-Gly-Gly) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Lysostaphin (Endopeptidase) Enzyme->ES_Complex Cleavage Hydrolysis of Gly-Gly Bond ES_Complex->Cleavage Products Products: Gly-Gly + Gly-Gly-Gly Cleavage->Products Generates new NH2 groups Ninhydrin Ninhydrin Reaction (80°C, 15 min) Products->Ninhydrin Signal Colorimetric Signal (OD 570 nm) Ninhydrin->Signal Quantification

Figure 1: Lysostaphin enzymatic cleavage of Pentaglycine and subsequent colorimetric detection.

Step-by-Step Procedure:

  • Preparation: Dissolve Pentaglycine HCl to 4 mM in reaction buffer.

  • Incubation: Mix 100 µL substrate with 10 µL Lysostaphin (various concentrations). Incubate at 37°C for 30 minutes.

  • Termination: Add 100 µL Ninhydrin reagent immediately to stop the reaction.

  • Development: Heat at 80°C for 15 minutes. A purple color indicates cleavage (increased free amines).[1]

  • Quantification: Measure Absorbance at 570 nm. Compare against a Glycine standard curve.

Protocol B: Sortase A-Mediated Bioconjugation

Objective: Conjugate a target protein (Protein-LPETG) to a functional probe attached to Pentaglycine.[1] Mechanism: The cysteine residue of Sortase A attacks the LPETG threonine, forming a thioester intermediate. Pentaglycine acts as the nucleophile to resolve this intermediate, creating a stable peptide bond.

Workflow Visualization:

SortaseLigation Protein Target Protein (C-term LPETG) Intermediate Acyl-Enzyme Intermediate (Thioester Bond) Protein->Intermediate SrtA Cleavage (Thr-Gly bond) Sortase Sortase A (SrtA) Sortase->Intermediate Nucleophile Pentaglycine-Probe (G5-Fluorophore) FinalProduct Conjugated Product (Protein-LPET-G5-Probe) Nucleophile->FinalProduct Nucleophilic Attack (NH2 group) Byproduct Cleaved Fragment (G) Intermediate->Byproduct Intermediate->FinalProduct

Figure 2: Mechanism of Sortase A-mediated ligation using Pentaglycine as the nucleophile.

Step-by-Step Procedure:

  • Reaction Mix: Combine:

    • 50 µM Target Protein (LPETG-tagged).[1]

    • 5 mM Pentaglycine HCl (or G5-functionalized probe).[1]

    • 10 µM Sortase A.[1]

    • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM

      
      , pH 7.5.[1]
      
  • Reaction: Incubate at 37°C for 2–4 hours.

  • Purification: Remove His-tagged Sortase and unreacted substrate via Ni-NTA chromatography or dialysis.[1]

  • Validation: Analyze via SDS-PAGE (molecular weight shift) or Mass Spectrometry.[1]

Sourcing & Quality Specifications

When ordering Pentaglycine for the applications above, use the following technical specification sheet to ensure vendor compliance.

ParameterSpecificationReason
Sequence H-Gly-Gly-Gly-Gly-Gly-OHExact substrate specificity.
Salt Form Hydrochloride (HCl) Avoids TFA toxicity; ensures pH stability.[1]
Purity

95% (HPLC)
Impurities (truncated peptides like G3, G4) affect kinetic

values.[1]
Endotoxin < 1 EU/mg (Optional)Required only if used in cell-based assays.[1]
Storage -20°C, DesiccatedPeptides are hygroscopic; hydrolytic stability is moderate.[1]

Recommended Supplier Types:

  • Custom Synthesis Houses: (e.g., Bachem, GenScript, Peptide 2.[1]0) – Best for bulk or specific HCl requests.[1]

  • Catalog Reagent Vendors: (e.g., Sigma-Aldrich, MedChemExpress) – Check CoA for "Salt Form".[1] If listed as "TFA salt", perform ion exchange or request custom.

References

  • Kusuma, A. B., et al. (2020). "A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity."[1][10] Antibiotics, 9(12), 917.[1]

  • Mazmanian, S. K., et al. (1999). "Staphylococcus aureus sortase, an enzyme that anchors surface proteins to the cell wall."[1] Science, 285(5428), 760-763.[1] [1]

  • PubChem. "Pentaglycine Compound Summary."[1][4] National Library of Medicine.[1]

  • Monteiro, J. M., et al. (2019). "The pentaglycine bridges of Staphylococcus aureus peptidoglycan are essential for cell integrity."[1][6][11] Scientific Reports, 9, 5010.[1][11] [1][11]

  • MedChemExpress. "Pentaglycine Datasheet."

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing Gly-Gly-Gly-Gly-Gly as a Flexible Linker in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Linkers in Engineering Functional Fusion Proteins The creation of fusi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Linkers in Engineering Functional Fusion Proteins

The creation of fusion proteins through recombinant DNA technology has revolutionized biological research and drug development, allowing for the combination of distinct protein domains to generate novel functions.[1][2] A critical, yet often underestimated, component in the design of these chimeric proteins is the peptide linker that connects the functional domains. The choice of linker can profoundly influence the expression, folding, stability, and biological activity of the fusion protein.[3][4] An unsuitable linker may lead to misfolding, low expression yields, or impaired function due to steric hindrance between the fused domains.[4]

Linkers in protein engineering are broadly categorized into three classes: flexible, rigid, and cleavable.[1][5] This guide focuses on the application of a specific type of flexible linker: the poly-glycine linker, exemplified by the five-glycine sequence (Gly-Gly-Gly-Gly-Gly or G₅). These linkers are prized for their ability to provide rotational freedom and spatial separation between domains, thereby allowing them to fold and function independently.[1][2][4]

The rationale for using glycine-rich linkers stems from the unique properties of the glycine residue. With only a hydrogen atom as its side chain, glycine has the smallest steric hindrance of all amino acids, affording it the greatest conformational flexibility.[1] This flexibility allows the linker to act as a passive, unstructured tether, preventing unfavorable interactions between the fused protein domains.[2][4]

The Merits of the Gly-Gly-Gly-Gly-Gly (G₅) Linker: A Field-Proven Perspective

The G₅ linker, and its close relatives like the (G₄S)n linker, are among the most widely used flexible linkers in protein engineering.[1][4] Their prevalence is a testament to their reliability and versatility in a wide range of applications, from constructing single-chain variable fragments (scFvs) in antibody engineering to developing multi-functional therapeutic proteins.[3][5]

Key Advantages of the G₅ Linker:

  • Maximal Flexibility: The poly-glycine composition provides a high degree of rotational freedom, allowing the connected domains to orient themselves for optimal function.[1]

  • Enhanced Solubility and Stability: Glycine residues contribute to the hydrophilicity of the linker, which can improve the overall solubility of the fusion protein and maintain its stability in aqueous solutions.[1]

  • Protease Resistance: Glycine-rich sequences are generally poor substrates for many common proteases, which can be advantageous during protein purification and for in vivo applications.[1]

  • Minimal Immunogenicity: The simple and repetitive nature of the poly-glycine sequence is associated with low immunogenicity, a critical consideration for the development of therapeutic proteins.[6]

  • Structural Neutrality: The G₅ linker is unlikely to form defined secondary structures, such as alpha-helices or beta-sheets, that could interfere with the folding of the fused domains.[4]

Comparative Analysis of Flexible and Rigid Linkers:

FeatureFlexible Linkers (e.g., G₅, (G₄S)n)Rigid Linkers (e.g., (EAAAK)n, Pro-rich)
Composition Rich in small, non-polar (Gly) or polar (Ser, Thr) amino acids.[1][4]Often contain alpha-helix forming residues (e.g., Ala, Lys, Glu) or proline.[3][4]
Structure Unstructured, random coil.[2]Defined secondary structure (e.g., alpha-helix).[4]
Function Allows for inter-domain mobility and interaction.[1]Provides fixed spatial separation between domains.[4]
Advantages Promotes proper folding, enhances solubility, low immunogenicity.[1][6]Prevents domain interference, can improve stability and bioactivity in specific contexts.[3][5]
Disadvantages May not provide sufficient separation in all cases, potentially leading to reduced activity.[3][4]Can be more challenging to design and may introduce structural constraints.

Experimental Protocols: A Step-by-Step Guide to Engineering with the G₅ Linker

This section provides a comprehensive, self-validating workflow for the design, cloning, expression, purification, and characterization of a fusion protein incorporating a G₅ flexible linker.

Part 1: Design and Cloning of the Fusion Construct

The creation of a seamless fusion protein with a G₅ linker is most efficiently achieved using overlap extension PCR (OE-PCR) or Gibson Assembly. Both methods circumvent the need for restriction enzyme sites within the linker region, offering greater flexibility in design.

Logical Workflow for Fusion Protein Cloning:

Caption: Workflow for cloning a fusion protein with a G₅ linker.

Protocol 1.1: Primer Design for Overlap Extension PCR

The key to this method is the design of internal primers that contain overlapping sequences encoding the G₅ linker.

  • Forward Primer for Domain B (Internal): This primer will have a 5' tail that encodes the G₅ linker (5'-GGT GGC GGT GGC GGT-3') followed by a sequence that anneals to the 5' end of the coding sequence for Domain B.

  • Reverse Primer for Domain A (Internal): This primer will have a 5' tail that is the reverse complement of the G₅ linker sequence (5'-ACC GCC ACC GCC ACC-3') followed by a sequence that anneals to the 3' end of the coding sequence for Domain A.

  • Outer Primers: A standard forward primer for the 5' end of Domain A and a standard reverse primer for the 3' end of Domain B will also be required. These should include appropriate restriction sites for cloning into the expression vector if not using a seamless method like Gibson Assembly for the final vector integration.

Protocol 1.2: Two-Step Overlap Extension PCR

Step 1: Amplification of Individual Domains with Linker Overhangs

  • Set up two separate PCR reactions:

    • Reaction 1 (Domain A): Use the outer forward primer for Domain A and the internal reverse primer for Domain A. The template will be the DNA encoding Domain A.

    • Reaction 2 (Domain B): Use the internal forward primer for Domain B and the outer reverse primer for Domain B. The template will be the DNA encoding Domain B.

  • Perform PCR using a high-fidelity DNA polymerase to minimize the risk of mutations.

  • Run the PCR products on an agarose gel and purify the bands of the correct size using a gel extraction kit.

Step 2: Assembly of the Full-Length Fusion Construct

  • Combine equimolar amounts of the purified PCR products from Step 1 in a new PCR reaction.

  • Run the PCR for 10-15 cycles without any primers. The overlapping linker sequences will anneal, and the DNA polymerase will extend the fragments, creating the full-length fusion construct.

  • Add the outer forward primer for Domain A and the outer reverse primer for Domain B to the reaction mixture.

  • Continue the PCR for another 20-25 cycles to amplify the full-length fusion protein gene.

  • Analyze the final PCR product by agarose gel electrophoresis and purify the band corresponding to the expected size of the fusion construct.

Protocol 1.3: Gibson Assembly

Gibson Assembly is an isothermal, single-reaction method for joining multiple DNA fragments.

  • Primer Design: Design primers for Domain A and Domain B that create 20-40 bp overlaps with the adjacent fragment (vector or other domain) and the linker sequence. The linker sequence can be incorporated into the overlapping regions of the primers for Domain A and Domain B.

  • PCR Amplification: Amplify Domain A and Domain B using a high-fidelity polymerase.

  • Assembly Reaction:

    • Combine the purified PCR products and the linearized expression vector in a single tube with the Gibson Assembly Master Mix.

    • Incubate the reaction at 50°C for 15-60 minutes.

  • Transformation: Transform the assembly reaction into competent E. coli cells.

Troubleshooting Cloning:

ProblemPossible CauseSolution
No or low yield of full-length product in OE-PCR Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR.
Impure initial PCR fragments.Ensure complete purification of the individual domain fragments.
Incorrect ratio of fragments in the assembly reaction.Use equimolar amounts of the purified fragments.
Multiple incorrect bands in OE-PCR Non-specific primer annealing.Increase the annealing temperature; ensure primer sequences are unique.
No colonies after Gibson Assembly transformation Inefficient assembly.Increase the length of the homologous overlaps (30-40 bp).
Inactive assembly mix.Use a fresh or properly stored master mix.
Low DNA concentration.Ensure you have sufficient amounts of purified fragments and vector.
Incorrect constructs after screening Errors introduced during PCR.Use a high-fidelity DNA polymerase and minimize the number of PCR cycles.[7]
Part 2: Expression and Purification of the Fusion Protein

The following is a general protocol for the expression and purification of a His-tagged fusion protein in E. coli. This protocol should be optimized for the specific protein of interest.

Logical Workflow for Protein Expression and Purification:

Caption: Workflow for expressing and purifying a His-tagged fusion protein.

Protocol 2.1: Protein Expression

  • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of culture medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture for 16-20 hours.

Protocol 2.2: Protein Purification

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cell suspension on ice to lyse the cells.

  • Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant.

  • Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA or other suitable IMAC resin with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography (SEC): For higher purity, further purify the eluted protein using SEC to separate the monomeric fusion protein from aggregates and other contaminants.

  • Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the correct molecular weight.

Troubleshooting Expression and Purification:

ProblemPossible CauseSolution
Low protein expression Codon usage bias.Use an E. coli strain that expresses rare tRNAs.
Protein toxicity.Lower the induction temperature and IPTG concentration.
Insoluble protein (inclusion bodies) Misfolded protein.Lower the expression temperature; co-express molecular chaperones.
Protein does not bind to IMAC column His-tag is inaccessible.Purify under denaturing conditions (with urea or guanidinium HCl) and refold. Alternatively, redesign the construct with the His-tag at the other terminus or with a longer, more flexible linker between the protein and the tag.[8]
Incorrect buffer pH or composition.Ensure the pH of the binding buffer is appropriate and that it does not contain chelating agents like EDTA.
Eluted protein is impure Non-specific binding of contaminating proteins.Increase the imidazole concentration in the wash buffer.[9]
Proteolytic degradation.Add a protease inhibitor cocktail to the lysis buffer.[9]
Part 3: Characterization of the Fusion Protein

Characterization is essential to confirm that the fusion protein is correctly folded and that both domains are functional.

Protocol 3.1: Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of the purified fusion protein.

  • Sample Preparation: Dialyze the purified protein into a CD-compatible buffer (e.g., 10-20 mM phosphate buffer, pH 7.4). The protein concentration should be between 0.1-1 mg/mL.[10] The buffer must not contain components that absorb in the far-UV region.[10][11]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer.

    • Record the CD spectrum of the protein sample from ~260 nm to 190 nm.

    • Subtract the buffer baseline from the protein spectrum.

  • Data Analysis: The resulting spectrum can be compared to reference spectra for known secondary structures (alpha-helix, beta-sheet, random coil) to estimate the secondary structural content of the fusion protein. A spectrum consistent with the known structures of the individual domains suggests proper folding.

Troubleshooting CD Spectroscopy:

ProblemPossible CauseSolution
Noisy spectrum Low protein concentration.Increase the protein concentration or use a longer pathlength cuvette.[11]
High buffer absorbance.Use a CD-compatible buffer with low salt concentration.[11]
High HT voltage (>700V) Sample is too concentrated or buffer is absorbing too much light.Dilute the sample or use a shorter pathlength cuvette. Ensure the buffer is appropriate for far-UV CD.[11][12]

Protocol 3.2: Analysis of Size and Aggregation State by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius (Rh) of the protein in solution, providing information on its size, homogeneity, and aggregation state.

  • Sample Preparation: Filter or centrifuge the protein sample to remove dust and large aggregates. The concentration should typically be between 0.5-10 mg/mL.[13]

  • Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Data Analysis: The software will calculate the size distribution of the particles in the sample. A monodisperse sample with a single peak at the expected size for the monomeric fusion protein indicates a well-behaved protein. The presence of larger species suggests aggregation.

Troubleshooting DLS:

ProblemPossible CauseSolution
High polydispersity index (PDI) Sample is heterogeneous or contains aggregates.Improve purification with SEC; optimize buffer conditions (pH, salt).
Unstable readings Presence of dust or large particles.Centrifuge or filter the sample immediately before measurement.[14]
Artifact peak at large sizes Number fluctuations at very low concentrations.Increase the sample concentration if possible.[15]

Protocol 3.3: Functional Characterization of the Fused Domains

The ultimate test of a fusion protein's design is whether both domains retain their intended biological activity. The specific assays will depend on the function of the individual domains.

  • Binding Assays (e.g., Biolayer Interferometry - BLI, Surface Plasmon Resonance - SPR): If one or both domains are binding proteins, their affinity (KD) and kinetics (kon, koff) for their respective targets can be measured.

  • Enzyme Activity Assays: If one domain is an enzyme, its catalytic activity can be measured using a standard enzymatic assay.

  • Förster Resonance Energy Transfer (FRET): FRET can be used to study the proximity and interaction of the two domains within the fusion protein, providing insights into the linker's flexibility and the conformational state of the molecule.[16]

Conclusion: The G₅ Linker as a Foundational Tool in Protein Engineering

The Gly-Gly-Gly-Gly-Gly linker is a simple yet powerful tool in the protein engineer's toolkit. Its inherent flexibility, stability, and low immunogenicity make it an excellent choice for a wide variety of fusion protein applications.[1][6] By providing the necessary spatial and rotational freedom, the G₅ linker allows fused domains to fold and function independently, minimizing the risk of negative interference.[2] The protocols and troubleshooting guides presented here provide a comprehensive framework for the successful design, creation, and characterization of functional fusion proteins using this versatile linker. As with any protein engineering endeavor, empirical testing and optimization are key to achieving the desired outcome.

References

  • Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. (n.d.). Retrieved from [Link]

  • Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. (2024, July 19). Interchim – Blog. Retrieved from [Link]

  • Gibson Assembly. (n.d.). SnapGene. Retrieved from [Link]

  • How to overcome issues with low or no recovery of his-tagged proteins. (2021, March 31). Cytiva. Retrieved from [Link]

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369. [Link]

  • Miles, A. J., Wallace, B. A., & Kirsch, J. F. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 8400-8413. [Link]

  • Overview of Key Principles of Dynamic Light Scattering to protein therapeutic formulations – Part 4. (2015, October 15). The Analytical Scientist. Retrieved from [Link]

  • Overlap extension PCR troubleshooting. (2024, July 4). Reddit. Retrieved from [Link]

  • Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. (2020, May 8). kbDNA. Retrieved from [Link]

  • What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. (2001, August 15). iGEM. Retrieved from [Link]

  • Peptide Linkers in Protein Engineering. (2021, September 12). Polyplus-Sartorius. Retrieved from [Link]

  • Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. (n.d.). A*OAR. Retrieved from [Link]

  • The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. (2025, November 25). Twist Bioscience. Retrieved from [Link]

  • Gibson Assembly Troubles. (2017, December 16). Reddit. Retrieved from [Link]

  • How to Optimize Dynamic Light Scattering for Protein Analysis. (2025, September 5). Patsnap Eureka. Retrieved from [Link]

  • Hydrolysis of Flexible Linkers. (n.d.). Genovis. Retrieved from [Link]

  • Trouble with overlap extension pcr. (2014, January 10). Protocol Online. Retrieved from [Link]

  • What am I dong wrong with fusion protein creation using overlap extension PCR? (2014, June 13). ResearchGate. Retrieved from [Link]

  • How to study proteins by circular dichroism. (n.d.). CMB-UNITO. Retrieved from [Link]

  • Overlap Extension PCR Cloning. (2025, June 6). Bitesize Bio. Retrieved from [Link]

  • The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. (n.d.). Harvard DASH. Retrieved from [Link]

  • Can anyone help troubleshooting "Splicing by Overlap Extension" PCR? (2016, September 5). ResearchGate. Retrieved from [Link]

  • Gibson Assembly Pros and Cons. (2022, August 7). YouTube. Retrieved from [Link]

  • "Comparative Analysis of Linker Design in Protein Fusion Inhibitors for Enhanced Binding Flexibility". (2023, April 25). Journal of Advanced Zoology. Retrieved from [Link]

  • Appearance of an artifact peak in the particle size distribution measured by DLS at low concentrations. (n.d.). ResearchGate. Retrieved from [Link]

  • Circular Dichroism Spectropolarimeter Instructions. (n.d.). UConn Health. Retrieved from [Link]

  • How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation. (2011, May 26). Review of Scientific Instruments. Retrieved from [Link]

  • What to consider when adding DLS to your early biologics development workflow (FAQs and practical tips). (2023, May 2). NanoTemper. Retrieved from [Link]

  • Design Principles and Application Strategies of Linkers in Fusion Protein Expression. (2026, January 7). Retrieved from [Link]

  • Help! I've been troubleshooting Gibson Assembly for months! (2014, February 7). Reddit. Retrieved from [Link]

  • O-Glycosylation of glycine-serine linkers in recombinant Fc-fusion proteins: Attachment of glycosaminoglycans and other intermediates with phosphorylation at the xylose sugar subunit. (n.d.). PMC. Retrieved from [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. (2024, March 1). Retrieved from [Link]

Sources

Application

Kinetic Analysis of Lysostaphin using a Pentaglycine-Ninhydrin Colorimetric Assay

An Application Note for Drug Discovery and Development Abstract Lysostaphin, a potent glycylglycine endopeptidase, offers significant therapeutic potential against Staphylococcus aureus by specifically targeting and degr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery and Development

Abstract

Lysostaphin, a potent glycylglycine endopeptidase, offers significant therapeutic potential against Staphylococcus aureus by specifically targeting and degrading its peptidoglycan cell wall.[1][2] A quantitative understanding of its enzymatic activity is paramount for drug development, inhibitor screening, and quality control. This application note provides a detailed, field-proven protocol for the kinetic analysis of lysostaphin using a synthetic pentaglycine substrate and a classic ninhydrin-based colorimetric readout. We delve into the causality behind the protocol design, offering insights to ensure robust, reproducible, and self-validating results. This method isolates the catalytic activity of the enzyme from its cell wall binding function, providing a clear and specific measure of its endopeptidase efficiency.[3][4]

Introduction: The Rationale for a Specific Catalytic Assay

Lysostaphin is a 27 kDa metallo-endopeptidase secreted by Staphylococcus simulans.[1][5] Its bacteriolytic efficacy stems from its unique ability to cleave the pentaglycine cross-bridges that are a hallmark of the S. aureus peptidoglycan layer.[6] This action leads to rapid cell lysis and death, making it a compelling candidate for combating antibiotic-resistant staphylococcal infections.[2][7]

While turbidity assays using whole bacterial cells are common for assessing overall lytic activity, they conflate two distinct functions: the C-terminal domain's ability to bind the cell wall and the N-terminal catalytic domain's enzymatic action.[3][8] For many applications, such as screening for specific inhibitors of the catalytic site or characterizing engineered enzyme variants, it is crucial to decouple these activities.

The protocol herein achieves this by using a soluble, synthetic pentaglycine peptide as the substrate. Lysostaphin's cleavage of this peptide exposes new N-terminal amino groups. These free amines react with ninhydrin to produce a deep violet chromophore known as Ruhemann's purple, which can be quantified spectrophotometrically at approximately 570-595 nm.[9][10] The rate of color development is directly proportional to the enzymatic activity, enabling precise kinetic characterization.

Principle of the Assay

The assay is a two-stage process: an enzymatic reaction followed by a colorimetric detection step.

  • Enzymatic Hydrolysis: Lysostaphin is incubated with a known concentration of pentaglycine. The enzyme cleaves the peptide bonds within the pentaglycine chain, typically between the second and third or third and fourth glycine residues, generating smaller di- and triglycine fragments.[4] This cleavage results in a net increase in the number of free N-terminal amino groups in the solution.

  • Colorimetric Detection: The reaction is stopped at specific time points. Ninhydrin reagent is then added, and the mixture is heated. Ninhydrin reacts with the primary amino groups of the glycine fragments to form the Ruhemann's purple chromophore.[9] The absorbance of this colored product is measured, and its intensity correlates directly with the amount of pentaglycine hydrolyzed by lysostaphin.

Experimental Workflow and Protocol

This section provides a comprehensive, step-by-step guide for performing the kinetic analysis. The causality behind critical steps is explained to empower the researcher to adapt and troubleshoot the protocol effectively.

Workflow Overview

// Connections Reagents -> Setup [color="#4285F4"]; Standards -> Plot [style=dashed, color="#34A853"]; Setup -> Incubate [color="#4285F4"]; Incubate -> Timepoints [color="#EA4335"]; Timepoints -> Thaw [color="#4285F4"]; Thaw -> AddNinhydrin [color="#4285F4"]; AddNinhydrin -> Heat [color="#EA4335"]; Heat -> Read [color="#4285F4"]; Read -> Plot [color="#34A853"]; Plot -> Kinetics [color="#34A853"]; Kinetics -> MM [color="#34A853"]; } ends_dot Caption: Workflow for Lysostaphin Kinetic Analysis.

Materials and Reagents
ReagentSupplier ExamplePurpose & Notes
LysostaphinSigma-Aldrich, AMBIEnzyme source. Ensure high purity.
PentaglycineBachem, Sigma-AldrichSubstrate. May require heating to fully dissolve.
NinhydrinAcros Organics, Sigma-AldrichChromogenic reagent. Handle with care in a fume hood.
HydrindantinSigma-AldrichStabilizing agent for the ninhydrin reaction.
Dimethyl Sulfoxide (DMSO)Fisher ScientificSolvent for ninhydrin reagent.
HEPES or Tris-HClVWR, Sigma-AldrichBuffering agent. Lysostaphin is optimally active at neutral to slightly alkaline pH.[5]
GlycineSigma-AldrichUsed to create a standard curve for quantification.
Sodium AcetateFisher ScientificComponent of some ninhydrin reagent formulations to buffer the color development step.[11]
Microcentrifuge TubesEppendorf, VWRFor reaction aliquots.
96-well MicroplateCorning, GreinerFor high-throughput absorbance reading.
SpectrophotometerBioTek, Molecular DevicesPlate reader capable of measuring absorbance at 570-595 nm.
Reagent Preparation
  • Lysostaphin Stock Solution (e.g., 100 µM): Prepare in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3]

    • Causality: Storing in aliquots at -80°C preserves enzymatic activity over long periods. The buffer composition mimics physiological conditions.

  • Pentaglycine Stock Solution (e.g., 5 mM): Pentaglycine has poor solubility in water at room temperature. Suspend the required amount in nuclease-free water and heat at 95-99°C for 15-20 minutes until fully dissolved.[3][4] Cool to room temperature before use.

    • Causality: Heating is essential for complete solubilization, ensuring an accurate starting substrate concentration, which is critical for kinetic calculations.

  • Ninhydrin Color Reagent (Prepare Fresh):

    • Formulation based on published protocols.[3][11] Always prepare in a chemical fume hood.

    • Dissolve 0.2 g of ninhydrin and 0.03 g of hydrindantin in 7.5 mL of DMSO.

    • Just before use, add 2.5 mL of a 4 M Sodium Acetate buffer (pH 5.2).

    • Causality: This reagent is unstable and light-sensitive; fresh preparation is mandatory for reproducible results. DMSO serves as the solvent, and the acetate buffer provides the optimal pH for the color-forming reaction.[12]

Experimental Protocol: Time-Course Assay

This protocol is designed to measure the rate of reaction over time.

  • Reaction Setup: On ice, prepare a master mix containing the buffer and pentaglycine substrate. The final volume and concentrations should be calculated to accommodate the addition of the enzyme. A typical reaction might contain:

    • 20 mM HEPES, pH 7.5

    • 2-4 mM Pentaglycine

    • Nuclease-free water to volume

  • Initiate Reaction: Start the reaction by adding the lysostaphin enzyme to the master mix to a final concentration of 1-5 µM.[3][4] Mix gently but thoroughly by pipetting.

    • Causality: Adding the enzyme last ensures all reactions start simultaneously. The chosen enzyme concentration should yield a linear rate of product formation for a sufficient duration.

  • Aliquot and Incubate: Immediately dispense 20-50 µL aliquots of the complete reaction mixture into pre-labeled microcentrifuge tubes. Place the tubes in an incubator or water bath set to 37°C.

    • Causality: 37°C is the optimal temperature for lysostaphin activity. Small, individual aliquots for each time point prevent disturbing the reaction when sampling.

  • Stop Reaction at Time Points: At designated time points (e.g., 0, 5, 10, 20, 30, 60 minutes), remove one aliquot from the incubator and immediately place it at -80°C.[3] The 0-minute sample should be frozen immediately after aliquoting.

    • Causality: Flash freezing is a highly effective method to instantly stop the enzymatic reaction, ensuring the integrity of each time point.

  • Color Development: a. Once all time points are collected, thaw the samples by heating them at 95-99°C for 5-10 minutes.[3] b. Add 100-200 µL of the freshly prepared Ninhydrin Color Reagent to each thawed sample. Mix thoroughly. c. Incubate all samples at 85-100°C for 10-15 minutes. A deep violet color should develop.[4] d. Cool the samples to room temperature.

  • Absorbance Measurement: Transfer 100-200 µL from each tube to a 96-well microplate. Read the absorbance at 595 nm (or 570 nm) using a microplate reader.[3][10] Include a blank well containing only buffer and ninhydrin reagent.

Controls for a Self-Validating System

To ensure the trustworthiness of your data, the following controls are essential:

  • No-Enzyme Control: A reaction mixture containing pentaglycine and buffer but no lysostaphin. This control should show no significant increase in absorbance over time, confirming that the substrate is stable and the color change is enzyme-dependent.[13]

  • No-Substrate Control: A reaction mixture containing lysostaphin and buffer but no pentaglycine. This control confirms that the enzyme preparation itself does not contribute to the colorimetric signal.[13]

Data Analysis and Interpretation

Generating a Standard Curve (Optional but Recommended)

While relative activity can be assessed from absorbance units, converting absorbance to the concentration of cleaved peptide bonds provides more quantitative data. This can be approximated using a glycine standard curve.

  • Prepare a series of glycine standards (e.g., 0 to 2 mM).[14]

  • Process these standards through the color development step (Steps 5b-d above) alongside your experimental samples.

  • Plot Absorbance vs. Glycine Concentration and perform a linear regression. The resulting equation can be used to convert the absorbance values from your kinetic assay into an effective concentration of N-termini.

Calculating Initial Reaction Velocity (V₀)
  • Subtract the blank-corrected absorbance of the 0-minute time point from all other time points.

  • Plot the change in absorbance (ΔAbs) versus time (in minutes).

  • Identify the initial linear portion of the curve. The slope of this line represents the initial reaction velocity (V₀) in units of ΔAbs/min.

    • Causality: It is critical to use the initial velocity because the reaction rate slows over time as the substrate is consumed and potential product inhibition occurs. V₀ reflects the enzyme's activity under conditions of non-limiting substrate.

Determining Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)

To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), the entire time-course experiment must be repeated using several different starting concentrations of pentaglycine.

  • Perform the assay as described in section 3.3 with a range of pentaglycine concentrations (e.g., 0.5, 1, 2, 4, 8 mM).

  • Calculate the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ (y-axis) versus substrate concentration [S] (x-axis).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin):

    V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

The software will provide the best-fit values for Vₘₐₓ (the maximum rate of the reaction) and Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ).

Kinetic ParameterDescriptionSignificance
Vₘₐₓ Maximum reaction velocityA measure of the enzyme's catalytic turnover rate when saturated with substrate.
Kₘ Michaelis ConstantReflects the affinity of the enzyme for its substrate. A lower Kₘ indicates a higher affinity.
k꜀ₐₜ/Kₘ Catalytic EfficiencyThe specificity constant; represents the overall efficiency of the enzyme at low substrate concentrations.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No color development Inactive enzyme; Improperly prepared ninhydrin reagent; Reaction stopped with an inhibitor instead of freezing.Verify enzyme activity with a positive control. Prepare fresh ninhydrin reagent. Ensure the stopping method is appropriate.
High background color Contaminated reagents (ammonia contamination); Old ninhydrin reagent.Use high-purity water and reagents. Prepare ninhydrin reagent fresh for each experiment.
Non-linear reaction rate Enzyme concentration is too high (substrate depleted quickly); Substrate or enzyme instability.Reduce the enzyme concentration. Check the stability of your substrate and enzyme solutions under assay conditions.
Poor reproducibility Inaccurate pipetting; Temperature fluctuations; Incomplete substrate dissolution.Calibrate pipettes. Use a stable water bath or incubator. Ensure pentaglycine is fully dissolved before starting the reaction.

References

  • Koshti, B., Kshtriya, V., & Gour, N. (2021). A New Azo Dye for the Selective Detection of Glycine. ChemRxiv. [Link]

  • Grokipedia. (n.d.). Lysostaphin. Grokipedia. Retrieved February 25, 2026, from [Link]

  • Koshti, B., Kshtriya, V., & Gour, N. (2021). A New Azo Dye for the Selective Detection of Glycine. Semantic Scholar. [Link]

  • Tossavainen, H., et al. (2019). Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM. eLife. [Link]

  • Patel, P., et al. (2009). Colorimetry method for estimation of glycine, alanine and isoleucine. Indian Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). Lysostaphin. Wikipedia. Retrieved February 25, 2026, from [Link]

  • Patsnap Synapse. (2024). What are Lysostaphin stimulants and how do they work?. Patsnap Synapse. [Link]

  • Wu, J. A., et al. (2003). Lysostaphin Disrupts Staphylococcus aureus and Staphylococcus epidermidis Biofilms on Artificial Surfaces. Antimicrobial Agents and Chemotherapy. [Link]

  • Jewell, J. P., Morris, M. J., & Sublett, R. L. (1971). Colorimetric Quantitative Method for Determining Glycine in Presence of Other Amino Acids. Analytical Chemistry. [Link]

  • Slideshare. (n.d.). Quantify of amino acid using ninhydrin. Slideshare. Retrieved February 25, 2026, from [Link]

  • Patel, P. M., et al. (2009). Colorimetry method for estimation of glycine, alanine and isoleucine. ResearchGate. [Link]

  • Adomaviciene, A., et al. (2020). A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity. Antibiotics. [Link]

  • Adomaviciene, A., et al. (2020). Hydrolysis of pentaglycine by lysostaphin monitored by the chromogenic reaction with ninhydrin and thin-layer chromatography. ResearchGate. [Link]

  • Adomaviciene, A., et al. (2020). A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity. ResearchGate. [Link]

  • Yang, H., et al. (2021). Electrostatic-Mediated Affinity Tuning of Lysostaphin Accelerates Bacterial Lysis Kinetics and Enhances In Vivo Efficacy. mBio. [Link]

  • Möller, L. G., et al. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules. [Link]

  • UIUC Soils Lab. (2024). SOP: Free Amino Acids (ninhydrin). Soils Lab. [Link]

  • iGEM. (n.d.). Microplate measurement of amino acids by ninhydrin. iGEM. Retrieved February 25, 2026, from [Link]

  • Kline, S. A., de la Harpe, J., & Blackburn, P. (1994). A colorimetric microtiter plate assay for lysostaphin using a hexaglycine substrate. Analytical Biochemistry. [Link]

  • DeHart, H. P., et al. (2005). Cross-Linked Peptidoglycan Mediates Lysostaphin Binding to the Cell Wall Envelope of Staphylococcus aureus. Journal of Bacteriology. [Link]

  • Zhou, R., Chen, S., & Recsei, P. (1988). A dye release assay for determination of lysostaphin activity. Analytical Biochemistry. [Link]

  • Throup, A., et al. (2012). Internally quenched peptides for the study of lysostaphin: an antimicrobial protease that kills Staphylococcus aureus. Organic & Biomolecular Chemistry. [Link]

  • Li, X., et al. (2018). Unprotonated Short-Chain Alkylamines Inhibit Staphylolytic Activity of Lysostaphin in a Wall Teichoic Acid-Dependent Manner. Applied and Environmental Microbiology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Peptide Solvation &amp; Assay Optimization

Topic: Improving Pentaglycine ( ) Solubility in High-Salt Buffers Core Directive: The Mechanism of Failure Why is Pentaglycine crashing out? Pentaglycine ( ) presents a unique solubility paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Pentaglycine ( ) Solubility in High-Salt Buffers

Core Directive: The Mechanism of Failure

Why is Pentaglycine crashing out? Pentaglycine (


) presents a unique solubility paradox. While individual glycine molecules are highly soluble osmolytes, oligoglycines (

, where

) exhibit a sharp decrease in solubility due to backbone-driven self-association .

In high-salt buffers, two physical forces conspire to precipitate


:
  • The Hofmeister Effect (Salting Out): High concentrations of kosmotropic salts (e.g., sulfates, phosphates, and to a lesser extent, high molarity NaCl) strip the hydration shell from the peptide backbone. The salt ions compete with the peptide for water molecules, effectively dehydrating the peptide surface.

  • Isoelectric Aggregation: The isoelectric point (

    
    ) of pentaglycine is approximately 5.5–6.0 . If your high-salt buffer is near this pH, the peptide carries a net neutral charge, minimizing electrostatic repulsion between peptide chains and maximizing aggregation via intermolecular hydrogen bonding.
    
Mechanism Visualization

The following diagram illustrates the competition for hydration that leads to precipitation.

G Soluble Soluble Pentaglycine (Hydrated Shell) Precipitate Precipitated Peptide (Dehydrated Aggregate) Soluble->Precipitate Loss of Hydration Shell Salt High Salt Concentration (Kosmotropic Ions) Salt->Soluble Competes for Solvation Water Free Water Molecules Salt->Water Sequesters Water (Hofmeister Effect)

Figure 1: The "Salting Out" Mechanism.[1][2][3][4] High salt concentrations sequester free water molecules (Hofmeister effect), forcing hydrophobic collapse and aggregation of the pentaglycine peptide.

Validated Protocol: Preparation of Stable Stocks

Critical Rule: Never dissolve pentaglycine powder directly into a high-salt buffer. The rate of hydration is slower than the rate of salt-induced aggregation, leading to "undissolvable" clumps.

Step-by-Step Solvation Workflow
StepActionScientific Rationale
1 Calculate Limit Target a final assay concentration < 5 mM . The absolute solubility limit of

in water is ~16–20 mM (approx. 5 mg/mL). Exceeding this in salt ensures precipitation.
2 Primary Solvation Dissolve powder in pure water (Milli-Q) or 0.1 M NaOH .
3 Sonication Sonicate at 40°C for 5-10 minutes.
4 pH Check Ensure the stock pH is > 7.5 .
5 Dilution Add the concentrated stock dropwise into the high-salt buffer while vortexing.
Workflow Diagram

Protocol Start Pentaglycine Powder Step1 Dissolve in Pure Water or 10% DMSO Start->Step1 Decision Is Solution Clear? Step1->Decision Sonicate Sonicate (40°C, 10 min) Decision->Sonicate No (Cloudy) Buffer High-Salt Buffer Decision->Buffer Yes (Clear) Sonicate->Decision Final Stable Assay Mix Buffer->Final Add Peptide Dropwise

Figure 2: Correct Solvation Workflow. The critical path requires achieving a clear, salt-free stock solution before introduction to the high-ionic-strength environment.

Troubleshooting Guide & FAQs

Scenario A: "The solution turned cloudy immediately upon adding the peptide stock."

Diagnosis: Localized supersaturation. The Fix:

  • Do not add the peptide stock rapidly.

  • Protocol: Vortex the high-salt buffer vigorously while adding the peptide stock dropwise. This prevents local concentrations from exceeding the solubility limit before diffusion occurs.

  • Alternative: If your assay tolerates it, add 10-20% DMSO to the peptide stock solution. DMSO acts as a chaotic solvent that disrupts secondary structure formation.

Scenario B: "My Sortase A reaction precipitates overnight at 4°C."

Diagnosis: Temperature-induced solubility drop (Cold Denaturation/Crystallization). The Fix:

  • Pentaglycine solubility decreases as temperature drops.

  • Protocol: Run Sortase reactions at 25°C or 30°C if protein stability permits.

  • Buffer Tweak: Reduce NaCl from 150 mM to 50–75 mM if possible. Sortase A retains activity at lower salt concentrations, which significantly favors

    
     solubility.
    
Scenario C: "I need 500 mM NaCl for my protein, but the peptide won't stay in solution."

Diagnosis: Hofmeister "Salting Out" threshold exceeded. The Fix:

  • You are fighting thermodynamics. You must use a Chaotropic Additive .

  • Protocol: Add 0.5 M to 1.0 M Urea or Arginine-HCl to the buffer. These agents help solubilize the peptide backbone without necessarily denaturing the target protein (verify target stability first).

Data Reference: Solubility Limits

The following table summarizes


 stability across common laboratory conditions.
Solvent ConditionSolubility Limit (

)
Risk LevelNotes
Pure Water (pH 7) ~16.5 mM (5 mg/mL)LowRequires sonication to initiate.[5]
PBS (137 mM NaCl) ~3–5 mMMediumMetastable. Prep fresh.
Sortase Buffer (150 mM NaCl) ~2–3 mMMediumKeep > 20°C.
Lysis Buffer (500 mM NaCl) < 1 mMHigh Immediate precipitation likely.
Water + 10% DMSO > 20 mMLowBest for stock solutions.

References

  • Solubility and Aggregation of Gly5 in Water. Journal of Physical Chemistry B. (2014). Analyzes the saturation concentration of pentaglycine (approx 16mM) and the mechanism of backbone-driven aggregation.

  • Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. Current Protocols in Molecular Biology. (2013). Details standard buffers (Tris/NaCl) and peptide probe concentrations (typically 250µM - 5mM).[6]

  • Peptide Solubility Guidelines. ThermoFisher Scientific. General troubleshooting for hydrophobic and aggregating peptides, recommending DMSO and pH adjustments.[7][8][9]

  • Hofmeister Series & Specific Ion Effects. Royal Society of Chemistry. Explains the physical chemistry behind salt-induced precipitation (kosmotropes vs chaotropes).

  • Pentaglycine Product Information. MedChemExpress. Provides experimental solubility data in water (5 mg/mL with ultrasonication).

Sources

Optimization

Optimal pH conditions for pentaglycine stability in aqueous solution

Welcome to the Pentaglycine Technical Support Center . This guide is structured as a Tier-2 Engineering resource.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pentaglycine Technical Support Center .

This guide is structured as a Tier-2 Engineering resource. It assumes you are familiar with basic laboratory techniques but require specific, mechanistic insights into the stability profile of Pentaglycine (Gly-Gly-Gly-Gly-Gly).

Module 1: The Stability Landscape

The Core Conflict: Working with Pentaglycine involves navigating a trade-off between Solubility and Chemical Integrity .

  • Solubility is favored at extreme pH (where terminal groups are fully ionized).

  • Chemical Stability (resistance to hydrolysis) is favored at near-neutral pH.

The Degradation Mechanisms

Pentaglycine is susceptible to two primary degradation pathways in aqueous solution. Understanding these is critical for selecting the correct pH.

  • Hydrolysis (Scission): Water attacks the peptide bond directly. This is catalyzed by both acid (

    
    ) and base (
    
    
    
    ).
  • Diketopiperazine (DKP) Formation (Backbiting): The N-terminal amine attacks the carbonyl carbon of the second residue, cyclizing to form a diketopiperazine (cyclic Gly-Gly) and cleaving the remaining tripeptide. This is the dominant pathway at neutral-to-slightly-basic pH.

Visualizing the Degradation Pathways:

Pentaglycine_Degradation cluster_legend Pathway Legend Gly5 Pentaglycine (Linear) DKP Cyclic DKP (cyclo-Gly-Gly) Gly5->DKP Backbiting (pH 5-8) Gly3 Triglycine Gly5->Gly3 Cleavage Product Hydrolysis_Acid Acid Hydrolysis (pH < 3) Gly5->Hydrolysis_Acid Slow Scission Hydrolysis_Base Base Hydrolysis (pH > 9) Gly5->Hydrolysis_Base Rapid Scission Gly1 Free Glycine Hydrolysis_Acid->Gly1 Complete Breakdown Hydrolysis_Base->Gly1 Complete Breakdown key Red Arrow = Primary Risk at Neutral pH

Figure 1: Mechanistic pathways of Pentaglycine degradation. Note that "Backbiting" (DKP formation) is a significant risk even at physiological pH.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues with your Pentaglycine preparations.

Symptom Probable Cause Technical Explanation Corrective Action
Precipitation (Cloudiness)Saturation Limit Exceeded Pentaglycine has low solubility (approx. 16–20 mM or ~5 mg/mL) in water at 25°C.Dilute: Ensure target concentration is <15 mM. Heat: Briefly warm to 40°C (only if immediate use).
New HPLC Peaks (Early Elution)DKP Formation The cyclic dimer (DKP) is more hydrophobic and elutes differently than linear Gly5.Lower pH: Adjust storage pH to 5.0–5.5. Avoid pH > 7.0 for long durations.
Loss of Signal (Mass Spec)Aggregation Glycine oligomers can form non-covalent aggregates that do not fly well in ESI-MS.Add Chaotrope: Use 0.1% Formic Acid or low conc. HFIP if compatible with downstream assay.
pH Drift (Storage)Poor Buffering Gly5 has no side-chain pKas. It buffers only at pH ~2.3 and ~9.6.Buffer Required: Do not store in unbuffered water. Use 10-20 mM Acetate or Citrate.

Module 3: Optimized Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Target: Create a solution stable for 2-4 weeks at -20°C.

Reagents:

  • Pentaglycine (Lyophilized powder).[1]

  • Buffer: 20 mM Sodium Acetate, pH 5.5 (Acetate is preferred over Phosphate to avoid pH shifts during freezing).

  • Solvent: HPLC-grade water (degassed).

Step-by-Step:

  • Calculate & Weigh:

    • Calculate mass for a 10 mM solution. Warning: Do not attempt >20 mM stocks; they will precipitate.

    • Allow the lyophilized vial to equilibrate to room temperature before opening to prevent condensation (hygroscopic).

  • Dissolution (The "Dropwise" Method):

    • Add 80% of the final volume of HPLC water.

    • Vortex vigorously for 60 seconds.

    • Checkpoint: If particles remain, add 0.1 M NaOH dropwise (very slowly) until clear, then immediately neutralize with 0.1 M Acetic Acid to reach pH 5.5.

  • Buffering:

    • Add the Sodium Acetate buffer concentrate to reach a final buffer concentration of 20 mM.

    • Verify pH is 5.5 ± 0.2 .

  • Filtration:

    • Filter through a 0.22 µm PVDF membrane (Low protein binding) to remove micro-aggregates.

  • Aliquot & Store:

    • Aliquot into single-use volumes (avoid freeze-thaw).

    • Flash freeze in liquid nitrogen (optional but best) or place immediately in -20°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave my Pentaglycine solution? A: No. While Glycine is thermally stable, the peptide bonds in Pentaglycine will undergo accelerated hydrolysis at 121°C, especially if the pH is not perfectly neutral. Use sterile filtration (0.22 µm) instead.

Q2: Why not use PBS (Phosphate Buffered Saline) at pH 7.4? A: Two reasons:

  • pH Risk: pH 7.4 is close to the range where base-catalyzed backbiting (DKP formation) accelerates.

  • Freeze-Thaw Risk: Sodium phosphate buffers experience significant pH drops (acidification) during freezing as disodium phosphate precipitates out first. This can cause "acid shock" to the peptide during storage.

Q3: I see a "gel" forming in my tube. What is this? A: This is likely a hydrogel caused by supramolecular self-assembly. Glycine-rich peptides can form beta-sheet-like structures that stack and gelate water. This is irreversible. You must discard the sample and prepare a fresh stock at a lower concentration.

Q4: What is the absolute "Sweet Spot" for pH? A: pH 5.5.

  • At pH 5.5, you are far enough from the acidic hydrolysis threshold (pH < 3).

  • You are far enough from the basic backbiting threshold (pH > 7).

  • The terminal amine is protonated (

    
    ), which helps solubility by charge repulsion, preventing aggregation.
    

References

  • Hydrolysis Mechanisms

    • Title: The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.[2][3][4][5]

    • Source: Royal Society of Chemistry / NIH (2019).
    • URL:[Link]

  • Solubility & Aggregation

    • Title: Solubility and Aggregation of Gly5 in Water.[6]

    • Source: Journal of Physical Chemistry B (2014).
    • URL:[Link]

  • Diketopiperazine Formation

    • Title: Diketopiperazine-mediated peptide form
    • Source: PubMed / Origins of Life and Evolution of Biospheres.
    • URL:[Link]

  • Storage Guidelines

    • Title: Handling and Storage Guidelines for Peptides.[1][7][8][9]

    • Source: Bachem Technical Guides.

Sources

Troubleshooting

Technical Support Center: Minimizing Background Noise in Pentaglycine Cleavage FRET Assays

Topic: Minimizing background noise in pentaglycine cleavage FRET assays Audience: Researchers, Scientists, Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting FAQ Introduction: The Sign...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing background noise in pentaglycine cleavage FRET assays Audience: Researchers, Scientists, Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting FAQ

Introduction: The Signal-to-Noise Challenge

Pentaglycine cleavage assays—commonly used to monitor the activity of enzymes like Lysostaphin (from Staphylococcus simulans) or Sortase A (Staphylococcus aureus)—rely on FRET (Förster Resonance Energy Transfer) to translate a biological cleavage event into a quantifiable optical signal.[1]

In a typical setup, a pentaglycine motif (Gly-Gly-Gly-Gly-Gly) links a fluorophore (Donor) and a quencher (Acceptor). Intact, the proximity ensures quenching. Upon cleavage, the donor is released, and fluorescence increases.

The Problem: High background noise in these assays often masks the cleavage signal, leading to poor Z' factors and inconclusive inhibition data. This guide, written from the perspective of a Senior Application Scientist, deconstructs the physical and chemical sources of this noise and provides a self-validating framework for elimination.

Part 1: Diagnostic Logic & Mechanism

Before troubleshooting, visualize where the noise enters your data stream. Background noise is rarely a single factor; it is a compound effect of optical interference , chemical instability , and instrumental artifacts .

Visualizing the Noise Landscape

FRET_Noise_Sources Substrate Intact FRET Substrate (Abz-Gly5-Dnp) FRET Energy Transfer (Quenching) Substrate->FRET Intact Cleavage Enzymatic Cleavage (Signal Generation) Substrate->Cleavage Enzyme Present Hydrolysis Spontaneous Hydrolysis Substrate->Hydrolysis Instability Excitation Excitation Light (λ ~320nm) Excitation->Substrate AutoFluor Compound/Buffer Autofluorescence Excitation->AutoFluor DonorLeak Incomplete Quenching (Donor Leak) FRET->DonorLeak Inefficiency Detector Detector (λ ~420nm) Cleavage->Detector True Signal DonorLeak->Detector Background AutoFluor->Detector Background Hydrolysis->Detector False Positive IFE Inner Filter Effect (Signal Absorption) IFE->Detector Signal Loss

Figure 1: Mechanistic pathways of signal and noise in FRET assays. Red nodes indicate primary sources of background interference.

Part 2: Critical Control Points (The "Why" and "How")

Substrate Quality: The "Donor Leak" Phenomenon

The most common FRET pair for pentaglycine assays is Abz (2-aminobenzoyl) as the donor and Dnp (2,4-dinitrophenyl) as the quencher (e.g., Abz-Gly5-Dnp).

  • The Issue: Dnp is a contact quencher (collisional) and FRET acceptor. If the peptide linker is too long or adopts a conformation where the donor/quencher are distant, quenching efficiency drops, resulting in high baseline fluorescence (Donor Leak).

  • Technical Fix: Ensure your substrate purity is >95% by HPLC. Free Abz (from degradation) is highly fluorescent.

  • Validation: Run a "Buffer + Substrate" control (No Enzyme). If this baseline is >15% of your maximal signal (cleaved control), your substrate is degraded or poorly designed.

The Inner Filter Effect (IFE)

In drug screening, library compounds often absorb light at UV/Blue wavelengths (320–420 nm), which overlaps exactly with Abz excitation/emission.

  • The Physics: If a compound absorbs the excitation light, the fluorophore never gets excited. If it absorbs the emission light, the detector never sees it. This looks like "inhibition" but is actually an optical artifact.

  • Correction:

    • Keep compound absorbance (OD) < 0.1 at excitation/emission wavelengths.[2]

    • Red-Shifted Probes: Consider switching to Edans/Dabcyl (Ex 340nm / Em 490nm) or Mca/Dnp if library interference is high, though Abz/Dnp is standard for Lysostaphin kinetics.

Buffer Components & Autofluorescence
  • DTT Instability: Dithiothreitol (DTT) is often added to stabilize enzymes. However, oxidized DTT can fluoresce, and DTT can reduce the nitro groups on Dnp over time, destroying the quencher.

  • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if long incubations are required; it is more stable and less likely to interfere with Dnp.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize noise for a Lysostaphin or Sortase A assay using an Abz-Gly5-Dnp substrate.

Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20.

    • Note: Tween-20 prevents enzyme adsorption to the plate (a cause of variability).

  • Substrate: Abz-Gly5-Dnp (Stock: 10 mM in DMSO).

  • Enzyme: Recombinant Lysostaphin or Sortase A.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Solubility Check Dilute substrate to 2x concentration in buffer. Centrifuge at 10,000xg for 5 min. Measure fluorescence of supernatant. Rationale: Removes aggregates that cause light scattering.
2 Plate Setup Use Black, Non-Binding Surface (NBS) microplates. Rationale: White plates reflect light (higher background); Black plates absorb stray light.
3 Enzyme Addition Add 10 µL Enzyme to wells. (Keep on ice until start).
4 Compound Addition Add test compounds. Crucial: Include a "Compound Only" control (No Enzyme, No Substrate) to map autofluorescence.
5 Reaction Start Add 10 µL Substrate (Final conc: 10-20 µM). Tip: Keep substrate concentration < Km to ensure linearity.
6 Kinetic Read Read Ex 320 nm / Em 420 nm every 60s for 30 mins. Rationale: Kinetic reads allow you to ignore the initial "lag" or "burst" noise.

Part 4: Troubleshooting & FAQs

Decision Tree: Diagnosing the Noise

Troubleshooting_Tree Start Problem: High Noise / Low Z' CheckBaseline Is Baseline (T=0) High? Start->CheckBaseline SubstrateCheck Check Substrate Purity (Run HPLC or Blank) CheckBaseline->SubstrateCheck Yes PlateCheck Check Plate Type (Use Black NBS) CheckBaseline->PlateCheck Yes GainCheck Lower PMT Gain CheckBaseline->GainCheck Yes CheckSignal Is Signal Change Low? CheckBaseline->CheckSignal No (Baseline OK) EnzymeActivity Check Enzyme Activity (Freshness/Inhibitors) CheckSignal->EnzymeActivity Yes IFE_Check Check Inner Filter Effect (Absorbance Scan) CheckSignal->IFE_Check Yes QuenchCheck Check Quencher Stability (Is DTT reducing Dnp?) CheckSignal->QuenchCheck Yes

Figure 2: Troubleshooting decision tree for FRET assay optimization.

Frequently Asked Questions

Q1: My "No Enzyme" control shows an increase in fluorescence over time. Why?

  • Answer: This indicates spontaneous hydrolysis or photobleaching-induced donor release .

    • Fix 1: Check pH.[3] Pentaglycine is stable at pH 7.5, but extreme pH can hydrolyze the amide bond.

    • Fix 2: Reduce light exposure. If the excitation light is too intense, it can photodegrade the Dnp quencher. Reduce the number of reads or the flash intensity.

Q2: High concentrations of my test compound kill the fluorescence signal entirely, even the baseline. Is it a super-inhibitor?

  • Answer: Likely not. This is the Inner Filter Effect (IFE) . The compound is absorbing the excitation light (320 nm) or emission light (420 nm).

    • Validation: Spike free donor (Abz-OH) into the well with the compound. If the signal is still suppressed compared to buffer, it’s IFE, not enzymatic inhibition.

Q3: Can I use EDTA in my buffer to stop the reaction?

  • Answer: Yes, but be careful when you add it.

    • Lysostaphin: Is a Zinc-dependent metalloprotease. EDTA (1-5 mM) will instantly stop the reaction by chelating Zn2+. This is excellent for "Stop-and-Read" assays.

    • Sortase A: Is Calcium-dependent. EDTA will also stop Sortase.

    • Warning: Do not use EDTA in the reaction buffer, only as a stop solution.

Q4: My Z' factor is 0.3. How do I get it > 0.5?

  • Answer: Z' is defined by the separation band between your positive (enzyme) and negative (no enzyme) controls.

    • Increase the Signal: Increase substrate concentration (up to 20 µM) or enzyme concentration.

    • Decrease the SD: Use automated pipetting to reduce variability. Ensure Tween-20 (0.05%) is in the buffer to prevent meniscus issues and protein sticking.

References

  • Warfield, R., et al. (2006). A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity. MDPI.[4] Available at: [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Context: Inner Filter Effect corrections).
  • Ton-That, H., et al. (1999). Purification and characterization of sortase, the transpeptidase that anchors surface proteins to the cell wall of Staphylococcus aureus. PNAS. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern of Pentaglycine HCl: A Comparative Guide

Executive Summary In the validation of tandem mass spectrometry (MS/MS) performance, Pentaglycine HCl (G5) serves as the definitive "homopolymeric ruler." Unlike complex biological peptides used for mass calibration (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the validation of tandem mass spectrometry (MS/MS) performance, Pentaglycine HCl (G5) serves as the definitive "homopolymeric ruler." Unlike complex biological peptides used for mass calibration (e.g., Leucine Enkephalin), Pentaglycine offers a simplified, side-chain-free backbone that isolates the physics of amide bond cleavage.

This guide analyzes the fragmentation mechanics of Pentaglycine HCl, comparing its utility as a mechanistic probe against standard tuning peptides. It provides actionable protocols for using G5 to benchmark collision-induced dissociation (CID) efficiency and verify the "Mobile Proton" model in your instrument.

Part 1: The Mechanistic Core

The Mobile Proton Model & Pentaglycine

To understand Pentaglycine fragmentation, one must move beyond static bond breakage and apply the Mobile Proton Model .[1] In Pentaglycine (


), the ionizing proton is not sequestered by a highly basic side chain (like Arginine). Instead, it is "mobile," free to migrate along the peptide backbone.

This mobility allows the proton to protonate various amide nitrogens, weakening the adjacent amide bonds and triggering a series of charge-directed cleavages. This results in a predictable "ladder" of fragments separated by exactly 57.02 Da (the residue mass of Glycine).

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathway where the precursor ion


 undergoes proton migration, leading to the formation of the 

(oxazolone) and

ion series.

G Precursor [M+H]+ Pentaglycine (m/z 304.1) MobileProton Proton Migration (N-term → Amide N) Precursor->MobileProton Activation Energy Transition Transition State (Protonated Amide) MobileProton->Transition Cleavage Amide Bond Cleavage Transition->Cleavage b_ions b-ion Series (Oxazolone structure) Cleavage->b_ions Charge Retention (N-term) y_ions y-ion Series (Truncated amine) Cleavage->y_ions Charge Retention (C-term)

Figure 1: The charge-directed fragmentation pathway of Pentaglycine, illustrating the bifurcation into b- and y-ion series driven by proton mobility.

Part 2: Comparative Analysis

Pentaglycine HCl vs. Leucine Enkephalin

While Leucine Enkephalin (Leu-Enk) is the industry standard for mass accuracy (LockMass), Pentaglycine is the superior standard for assessing fragmentation efficiency and spectral dynamic range.

Table 1: Technical Comparison of MS Standards

FeaturePentaglycine HCl (

)
Leucine Enkephalin (YGGFL)
Monoisotopic Mass ($[M+H]^+ $) 304.1248 Da556.2771 Da
Primary Utility Mechanistic Validation : Verifying CID energy ramps and ion transmission at low m/z.Mass Calibration : Real-time "LockMass" correction for TOF/Orbitrap.
Fragmentation Pattern Regular Step : Produces a predictable ladder of

57 Da (

).
Sequence Specific : Produces specific diagnostic ions (e.g.,

at m/z 397,

at m/z 425).
Energy Onset Low : No basic side chains to "trap" the proton; fragments easily.Medium : Tyrosine and Phenylalanine stabilize the structure via

-interactions.
Spectral Complexity High Redundancy : Ideal for checking detector linearity across a repeating mass range.High Specificity : Ideal for confirming mass accuracy at specific points.
Why Choose Pentaglycine?

Use Pentaglycine when you need to validate the collision cell . Because every bond breakage requires similar energy (all Gly-Gly bonds), the relative intensity of the


 vs. 

ions acts as a sensitive thermometer for the internal energy distribution of your collision cell.

Part 3: Experimental Protocol

Self-Validating Workflow for CID Optimization

This protocol is designed to generate a "Reference Spectrum" for Pentaglycine to benchmark instrument condition.

1. Sample Preparation
  • Stock Solution: Dissolve Pentaglycine HCl to 1 mM in 50:50 Water:Methanol.

    • Note: Avoid 100% organic solvent; Glycine oligomers have poor solubility without water.

  • Working Solution: Dilute to 10 µM in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Causality: Formic acid ensures full protonation (

      
      ), critical for the mobile proton mechanism.
      
2. Instrument Parameters (ESI-Q-TOF/Orbitrap)
  • Flow Rate: Direct infusion at 5 µL/min.

  • Polarity: Positive Mode.[2]

  • Isolation Window: 1.0 Da (centered on m/z 304.1).

  • Collision Energy (CE) Ramp:

    • Perform a "breakdown curve" experiment.

    • Step CE from 10 eV to 50 eV in 5 eV increments.

3. Data Interpretation (The "Ladder" Check)

A successful run must exhibit the following Self-Validating Criteria :

  • Precursor Survival: At low CE (10-15 eV), the parent ion (m/z 304.1) should dominate (>90% intensity).

  • The b-Series Ladder: As CE increases (20-30 eV), observe the emergence of the b-ion series.

    • 
      : m/z 247.1
      
    • 
      : m/z 190.1
      
    • 
      : m/z 133.1
      
  • The y-Series Check: The y-ions should appear at complementary masses.

    • 
      : m/z 247.1 (Isobaric with 
      
      
      
      for homopolymers)
    • 
      : m/z 190.1
      
    • Crucial Insight: For Pentaglycine,

      
       and 
      
      
      
      ions of the same length have identical masses (
      
      
      is
      
      
      ). To distinguish them, one would typically use
      
      
      labeling, but for routine calibration, the intensity distribution is the metric. A smooth Gaussian distribution of fragment intensities indicates a clean collision energy transfer.

References

  • Wysocki, V. H., et al. "Mobile and Localized Protons: A Framework for Understanding Peptide Dissociation." Journal of Mass Spectrometry, vol. 35, no. 12, 2000.

  • Harrison, A. G. "To b or Not to b: The Ongoing Saga of Peptide b-Ions." Mass Spectrometry Reviews, vol. 28, no. 4, 2009.

  • Paizs, B., & Suhai, S. "Fragmentation Pathways of Protonated Peptides." Mass Spectrometry Reviews, vol. 24, no. 4, 2005.

  • National Institute of Standards and Technology (NIST). "Leucine Enkephalin Mass Spectrum." NIST Chemistry WebBook.

Sources

Comparative

Reference standards for pentaglycine quantification in biological samples

Topic: Reference standards for pentaglycine quantification in biological samples Content Type: Publish Comparison Guide Quantitative Analysis of Pentaglycine ( ) in Biological Matrices: A Comparative Reference Guide Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for pentaglycine quantification in biological samples Content Type: Publish Comparison Guide

Quantitative Analysis of Pentaglycine ( ) in Biological Matrices: A Comparative Reference Guide

Executive Summary

Pentaglycine (


) presents a unique analytical paradox: it is chemically simple yet structurally elusive in standard assays. As a critical motif in S. aureus peptidoglycan cross-linking and a flexible linker in antibody-drug conjugates (ADCs), its accurate quantification is essential for pharmacokinetic profiling and bacterial cell wall analysis.

However,


 lacks aromatic residues, rendering it invisible to standard UV detection (214/280 nm) at low concentrations. Furthermore, its high hydrophilicity (

) causes it to elute in the void volume of standard C18 columns. This guide objectively compares reference standard grades and analytical methodologies, advocating for a transition from legacy ion-pairing methods to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS.
Part 1: The Hierarchy of Reference Standards

In peptide quantification, "purity" is a deceptive metric. A commercial label stating ">98% purity" often refers to chromatographic purity (LC-UV area %), ignoring residual water, counter-ions (TFA/Acetate), and salts, which can constitute 10–30% of the mass.

Comparison of Standard Grades
FeatureType A: qNMR-Certified Primary Standard Type B: Commercial Synthetic Grade Type C: Stable Isotope Labeled (SIL) IS
Definition Absolute content determined by quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Maleic Acid).Purity defined by HPLC peak area %; peptide content estimated, not measured.Analogue enriched with

or

(e.g.,

-

).
Role The Truth Source. Used to calibrate Type B working standards.Routine Calibration. Used for daily standard curves after correction against Type A.Error Correction. Spiked into samples to correct for matrix effects and recovery loss.
Accuracy High (

0.5% uncertainty).[1] Accounts for water/salt mass.
Moderate to Low. Can over-estimate peptide mass by 20% if "net peptide content" is ignored.N/A (Used for ratio metric, not absolute mass).
Cost High (

)
Low ($)Moderate (

)
Recommendation Mandatory for GMP release and pivotal PK studies.Acceptable for discovery-phase screening if peptide content is corrected.Required for all LC-MS/MS bioanalysis.

Expert Insight: Never calculate molarity based on the weighed mass of Type B standards alone. You must determine the Net Peptide Content (NPC) via Amino Acid Analysis (AAA) or qNMR, or you will systematically under-quantify your biological samples.

Part 2: Methodological Comparison

The choice of separation chemistry dictates the success of


 analysis.
1. HILIC-MS/MS (The Gold Standard)
  • Mechanism: Partitions the hydrophilic peptide into a water-enriched layer on the surface of a polar stationary phase (Amide or Zwitterionic).

  • Pros: High retention for polar species; MS-compatible mobile phases (Ammonium Formate/ACN); high sensitivity (LLOQ < 1 ng/mL).

  • Cons: Long equilibration times; sensitive to sample diluent composition (must be high organic).

2. Ion-Pairing RP-HPLC (The Legacy Method)
  • Mechanism: Uses reagents like Heptafluorobutyric Acid (HFBA) or TFA to mask the peptide's charge, forcing retention on C18.

  • Pros: Uses standard C18 columns.

  • Cons: Severe MS suppression (IP reagents dirty the source); low sensitivity; dedicated columns required (IP reagents are impossible to wash off).

3. Pre-Column Derivatization (Fluorescence)
  • Mechanism: Reacting amine terminus with FMOC, OPA, or AccQ-Tag to add hydrophobicity and a fluorophore.

  • Pros: Extremely sensitive fluorescence detection; retains well on C18.

  • Cons: Labor-intensive; reaction variability introduces error; derivative instability.

Part 3: Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed for "Self-Validation," meaning the use of SIL-IS monitors extraction efficiency and instrument drift in real-time.

A. Reagents & Materials
  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Internal Standard:

    
    -
    
    
    
    (Spiked at 100 ng/mL).
B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological sample (Plasma/Serum/Lysate) to a 96-well plate.

  • Spike: Add 10 µL of SIL-IS working solution .

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile (1:4 ratio). Critical: High organic ratio is required for HILIC compatibility.

  • Vortex & Centrifuge: Vortex 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate. Do not evaporate and reconstitute in water ; inject directly to maintain HILIC solvent strength.

C. LC-MS/MS Parameters
  • Flow Rate: 0.3 mL/min.[2]

  • Gradient:

    • 0-1 min: 85% B (Isocratic Hold for retention)

    • 1-5 min: 85%

      
       50% B (Elution)
      
    • 5-7 min: 50% B (Wash)

    • 7.1 min: 85% B (Re-equilibration - Must be at least 3 mins for HILIC)

  • MS Transitions (ESI+):

    • Analyte (

      
      ): 
      
      
      
      (Quant),
      
      
      (Qual).
    • IS (

      
      -
      
      
      
      ):
      
      
      .
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix

A logic flow for selecting the correct method based on concentration and matrix.

DecisionMatrix Start Start: Select Method for Gly5 ConcCheck Expected Concentration? Start->ConcCheck HighConc High (>10 µg/mL) ConcCheck->HighConc LowConc Trace (<1 µg/mL) ConcCheck->LowConc MatrixCheck Sample Matrix? SimpleMatrix Simple (Buffer/Saline) MatrixCheck->SimpleMatrix ComplexMatrix Complex (Plasma/Lysate) MatrixCheck->ComplexMatrix HighConc->MatrixCheck MethodHILIC Method C: HILIC-MS/MS (Recommended) LowConc->MethodHILIC Sensitivity Required MethodUV Method A: RP-HPLC (210 nm) (Requires Ion-Pairing) SimpleMatrix->MethodUV Cost Effective ComplexMatrix->MethodHILIC Selectivity Required MethodDeriv Method B: Pre-column Derivatization (Fluorescence) MethodUV->MethodDeriv If UV Interference

Caption: Decision matrix for selecting analytical methods. HILIC-MS/MS is the only viable option for trace analysis in complex matrices.

Diagram 2: The Self-Validating HILIC Workflow

Step-by-step protocol emphasizing the role of the Internal Standard.

HILICWorkflow Sample Biological Sample (Serum/Lysate) IS_Spike Spike SIL-IS (13C-Gly5) Sample->IS_Spike Step 1 PPT Protein Precipitation (4:1 ACN:Sample) IS_Spike->PPT Step 2 Centrifuge Centrifuge (Remove Debris) PPT->Centrifuge Step 3 HILIC HILIC Separation (Amide Column) Centrifuge->HILIC Step 4 (Supernatant) MS MS/MS Detection (MRM Mode) HILIC->MS Step 5 Data Ratio Calculation (Analyte Area / IS Area) MS->Data Step 6

Caption: Validated workflow. Spiking the Internal Standard (IS) before precipitation corrects for extraction losses and matrix effects.

References
  • Alpert, A. J. (1990).[3] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Jang, N., et al. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega, 4(7), 12305–12311. Link

  • Holzgrabe, U., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[4][5] Molecules, 26(2), 369.[6] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Glycylglycylglycylglycylglycine Hydrochloride (Pentaglycine HCl)

Topic: Glycylglycylglycylglycylglycine Hydrochloride Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals Executive Summary & Immediate Directive Glycylglycy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Glycylglycylglycylglycylglycine Hydrochloride Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals

Executive Summary & Immediate Directive

Glycylglycylglycylglycylglycine hydrochloride (Pentaglycine HCl) is a synthetic pentapeptide salt. Under standard Global Harmonized System (GHS) and EPA classifications, it is non-hazardous and non-toxic .

However, in a professional research environment, "non-hazardous" does not imply "municipal trash." To maintain GLP compliance and prevent regulatory confusion, this substance must be managed through your facility’s Non-Hazardous Chemical Waste stream.

Immediate Action:

  • Do NOT discard bulk powder in the general laboratory trash.

  • Do NOT pour aqueous solutions down the drain without verifying local pH and organic load limits.

  • DO segregate into a labeled container for "Non-Hazardous Organic Solids/Liquids."

Substance Identification & Profile

Accurate identification is the first step in the chain of custody. Use these parameters to complete your waste tags.

ParameterData
Chemical Name Glycylglycylglycylglycylglycine hydrochloride
Synonyms Pentaglycine HCl; (Gly)5-HCl
Parent CAS (Free Base) 7093-67-6
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 303.27 g/mol (Free Base) + 36.46 (HCl)
Physical State White to off-white lyophilized powder
Acidity (pKa) The C-terminal carboxyl and HCl salt will render aqueous solutions slightly acidic (pH ~4.0–6.0).[1]
RCRA Status Not Listed (Not P-listed, U-listed, or characteristic waste).

Safety & Logic Assessment

As scientists, we must understand the why behind the protocol. While Pentaglycine is biologically benign (cleaved by peptidases into glycine), the Hydrochloride (HCl) counter-ion introduces a specific variable: Acidity .

  • The pH Factor: When dissolved, the HCl moiety dissociates. While a dilute solution is harmless, a concentrated stock solution could theoretically lower pH below local discharge limits (usually pH < 5.0).

  • The "White Powder" Risk: Disposing of unlabeled white powder in regular trash triggers "unknown chemical" protocols if discovered by custodial staff, leading to unnecessary HAZMAT escalations.

  • Bio-Safety: Unless the peptide was used with viral vectors or human tissue, it is not biohazardous.

Decision Matrix: Disposal Workflow

The following logic gate determines the correct waste stream based on the physical state and contamination level of the material.

Disposal_Matrix Start START: Pentaglycine HCl Waste State_Check Physical State? Start->State_Check Solid Solid (Powder/Lyophilized) State_Check->Solid Liquid Liquid (Aqueous Solution) State_Check->Liquid Contam_Check_S Contaminated with Biohazards or P-Listed Chems? Solid->Contam_Check_S Haz_Waste Dispose as HAZARDOUS (Red Bag/Satellite Area) Contam_Check_S->Haz_Waste YES NonHaz_Solid Dispose as NON-HAZARDOUS CHEMICAL WASTE Contam_Check_S->NonHaz_Solid NO CoSolvent Contains Organic Solvents (>10% DMSO, MeOH)? Liquid->CoSolvent Solvent_Waste Dispose as FLAMMABLE/ORGANIC WASTE STREAM CoSolvent->Solvent_Waste YES PH_Check Check pH CoSolvent->PH_Check NO (Pure Aqueous) Neutralize Neutralize to pH 5-9 (Sodium Bicarbonate) PH_Check->Neutralize pH < 5 or > 9 Drain_Check Does Facility Permit Peptide Drain Disposal? PH_Check->Drain_Check pH 5-9 Neutralize->Drain_Check Drain Sanitary Sewer (With copious water) Drain_Check->Drain YES (Authorized) NonHaz_Liq Dispose as NON-HAZARDOUS LIQUID WASTE Drain_Check->NonHaz_Liq NO (Conservative)

Figure 1: Logic flow for determining the correct waste stream. Note that "Non-Hazardous Chemical Waste" is the default safe path for solids.

Detailed Disposal Protocols

Protocol A: Solid Waste (Lyophilized Powder)

Applicability: Expired vials, spilled powder, or excess weighing material.

  • Container Selection: Use a clear, sealable plastic container or a wide-mouth HDPE jar.

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label.

    • Constituents: "Pentaglycine Hydrochloride"

    • Hazard Checkbox: Leave "Toxic/Flammable/Corrosive" unchecked.[2][3] Mark "None" or "Irritant" (if dust is a concern).

  • Accumulation: Place the vial (cap closed) inside the waste container. Do not empty the vial to avoid dust generation.

  • Handover: Seal container when full and request EHS pickup.

Protocol B: Aqueous Liquid Waste

Applicability: Leftover stock solutions in water or saline.

  • pH Verification: Dip a pH strip into the solution.

    • If pH < 5: Add small amounts of Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) until pH is neutral (approx. 7.0).
  • Solvent Check: Ensure the solution does not contain hazardous co-solvents (e.g., Acetonitrile, Methanol).

    • If Solvents Present: Must go to Organic Solvent Waste .

  • Disposal Path:

    • Option 1 (Preferred/Conservative): Pour into a carboy labeled "Non-Hazardous Aqueous Waste."

    • Option 2 (Conditional): If your facility's wastewater permit allows peptides (biodegradable organics), flush down the sink with 20 volumes of water .

    • Note: Never pour down the drain if the solution contains heavy metal buffers or azides.

Protocol C: Empty Containers (The "Triple Rinse" Rule)

EPA regulations (40 CFR 261.7) classify a container as "RCRA Empty" if:

  • Remove: All wastes have been removed using common practices (pouring/scraping).

  • Rinse: The container is triple-rinsed with a solvent capable of dissolving the residue (Water is sufficient for Pentaglycine HCl).

  • Deface: Cross out the original label.

  • Recycle/Trash: The rinsed container can now be treated as regular glass/plastic waste.

Regulatory Context (USA/Global)

  • EPA (USA): Pentaglycine HCl is not a listed hazardous waste under RCRA (40 CFR Part 261). It does not exhibit characteristics of Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure form.

  • REACH (Europe): Not classified as PBT (Persistent, Bioaccumulative, Toxic) or vPvB.

  • TSCA: For R&D use, ensure compliance with the TSCA R&D exemption if synthesizing in-house.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81537, Pentaglycine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Glycylglycylglycylglycylglycine hydrochloride

Executive Summary: Operational Safety & Integrity Glycylglycylglycylglycylglycine hydrochloride (Pentaglycine HCl) is a pentapeptide commonly used as a spacer in bioconjugation or a substrate in Staphylococcus aureus sor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Integrity

Glycylglycylglycylglycylglycine hydrochloride (Pentaglycine HCl) is a pentapeptide commonly used as a spacer in bioconjugation or a substrate in Staphylococcus aureus sortase research. While often classified as "low hazard" under GHS standards, its handling requires strict adherence to protocol not just for safety, but to preserve experimental integrity .

As a hydrochloride salt, this compound is hygroscopic and potentially acidic upon reconstitution. Poor handling leads to moisture absorption, hydrolysis, and pH shocks to biological systems, invalidating your data before the experiment begins.

This guide treats the handling of Pentaglycine HCl as a precision workflow , integrating personnel protection with sample preservation.[1]

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific risks associated with the HCl salt form of this peptide.

Hazard CategorySpecific RiskMechanism of Action
Physical Inhalation (Dust) Lyophilized peptides are fine particulates. Inhalation can cause mechanical irritation to the respiratory tract.
Chemical Acidic pH Upon dissolution, the HCl counter-ion dissociates, potentially lowering the pH of unbuffered solutions to 3.0–5.0, causing mild skin/eye irritation.
Sample Integrity Hygroscopicity The salt form aggressively absorbs atmospheric moisture, leading to "gumming," weighing errors, and accelerated hydrolysis.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Select PPE based on the scale of your operation.

Standard Analytical Handling (< 100 mg)

For routine weighing and aliquot preparation.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Why? Standard safety glasses allow fine dust entry from the side.

  • Hand Protection: Nitrile Gloves (Minimum 4 mil thickness) .

    • Protocol: Double-gloving is recommended if handling high-value aliquots to prevent skin oil contamination of the sample, rather than toxicity risks.

  • Body Protection: Standard Cotton/Poly Lab Coat (Snap closures preferred for quick removal).

  • Respiratory: generally not required if working in a fume hood or biosafety cabinet.

Bulk Handling (> 100 mg) or Open-Bench Work

For stock solution preparation or subdivision of bulk jars.

  • Respiratory: N95 Filtering Facepiece or P100 Half-Mask .

    • Why? Bulk lyophilized powder is prone to static fly-off. Inhalation of peptide salts can trigger mucous membrane sensitization over time.

  • Hand Protection: Extended-cuff Nitrile Gloves . Tuck lab coat cuffs into the gloves to seal the wrist gap.

Part 3: Operational Protocol (The "Cold Chain to Solution" Workflow)

This self-validating workflow ensures that safety (dust containment) and science (moisture control) are achieved simultaneously.

Step 1: The Thermal Equilibration (Critical)

Never open a cold peptide vial immediately.

  • Remove the vial from -20°C storage.

  • Place immediately into a desiccator at room temperature.

  • Wait 30–60 minutes.

    • Scientific Logic:[2] Opening a cold vial condenses atmospheric water onto the hygroscopic HCl salt. This water initiates hydrolysis and alters the net weight, ruining molarity calculations.

Step 2: Static-Controlled Weighing

Lyophilized peptide salts often carry a static charge, causing the powder to "jump" away from the spatula, creating an inhalation hazard and loss of product.

  • Engineering Control: Work inside a chemical fume hood or a distinct "weighing station" with low airflow turbulence.

  • Tooling: Use an anti-static gun (e.g., Zerostat) on the vial before opening, or use anti-static weighing boats .

  • Technique: Do not tap the spatula against the vial rim (creates aerosols). Use a gentle rolling motion to dispense.

Step 3: Solubilization & pH Validation

Pentaglycine HCl will result in an acidic solution.

  • Solvent Choice: Dissolve in sterile, nuclease-free water or a buffered system (PBS/Tris).[3]

  • The "Fizz" Check: If dissolving in a carbonate buffer, expect minor effervescence (CO2 release) as the HCl reacts. Add solvent slowly to prevent aerosolization.

  • Self-Validation: Check the pH of the final stock solution.

    • Target: If using water, pH may be ~4.5.[4]

    • Action: If the application is cell-culture sensitive, neutralize carefully with 0.1 N NaOH or dilute into a high-capacity buffer (e.g., HEPES) immediately.

Part 4: Visualization of Safety & Integrity Workflow

The following diagram illustrates the critical decision points for handling Pentaglycine HCl to prevent degradation and exposure.

PeptideHandling Start Retrieve Pentaglycine HCl (-20°C Storage) Equilibrate Equilibrate in Desiccator (30-60 mins @ RT) Start->Equilibrate Prevent Condensation Inspect Inspect Powder (Clumping = Moisture Damage) Equilibrate->Inspect Weighing Weighing Station (Anti-Static Measures) Inspect->Weighing Powder Free-Flowing Solubilization Solubilization (Sterile Buffer/Water) Weighing->Solubilization Minimizing Dust pH_Check pH Validation (Expect Acidic if unbuffered) Solubilization->pH_Check Usage Experimental Application pH_Check->Usage pH Adjusted

Figure 1: The "Cold Chain to Solution" workflow emphasizing moisture control and pH validation steps.

Part 5: Disposal & Emergency Response

Waste Management
  • Unused Powder: Dispose of as solid chemical waste. Label clearly as "Peptide Salt (Acidic)."

  • Liquid Waste: Solutions containing Pentaglycine HCl can generally be disposed of via drain with copious water flushing, unless mixed with hazardous biologicals (e.g., S. aureus cultures), in which case standard biohazard protocols (autoclaving/bleaching) apply.

  • Contaminated PPE: Nitrile gloves and weigh boats should be treated as solid chemical waste.

Accidental Exposure
  • Inhalation: Move to fresh air immediately. If wheezing occurs (rare, but possible in sensitized individuals), seek medical attention.

  • Eye Contact: Flush with tepid water for 15 minutes. The HCl salt can cause stinging; do not rub eyes.

  • Spill Cleanup:

    • Do not dry sweep (generates dust).

    • Cover spill with a wet paper towel (dampened with water) to solubilize the powder.

    • Wipe up and dispose of as chemical waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81537, Pentaglycine. Retrieved from [Link]

Sources

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